Technical Documentation Center

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine
  • CAS: 1171385-26-4

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine: A Technical Guide for Preclinical Discovery

Abstract This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity, 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. In the absence of establi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity, 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. In the absence of established data for this specific molecule, we present a hypothesis-driven, systematic approach to elucidate its mechanism of action. Drawing from established principles of drug discovery, this document outlines a tiered experimental strategy designed to first identify the broad class of molecular target—focusing on G-protein coupled receptors (GPCRs) and ion channels as the most probable candidates based on the compound's structural motifs—and subsequently to define its specific molecular interactions and downstream functional consequences. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: Structural Rationale and Target Hypothesis

The chemical structure of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine, featuring a substituted piperidine ring linked via a propyloxy chain to a primary amine, is a privileged scaffold in modern medicinal chemistry. While direct pharmacological data for this compound is not publicly available, its constituent moieties suggest a high probability of interaction with central nervous system (CNS) targets. The isopropylpiperidine core is frequently found in ligands for a variety of receptors, and the flexible aminopropyloxy tail can engage with aminergic and other neurotransmitter binding sites.

Therefore, our investigative strategy is predicated on two primary hypotheses:

  • Hypothesis 1: The compound is a ligand for one or more G-Protein Coupled Receptors (GPCRs). GPCRs represent the largest family of cell surface receptors and are common targets for drugs acting on the CNS.[1]

  • Hypothesis 2: The compound modulates the activity of one or more ion channels. Ion channels are critical for regulating neuronal excitability and are also a significant class of drug targets.[2][3]

This guide will detail a logical progression of in vitro assays to systematically test these hypotheses, beginning with broad screening and proceeding to more definitive, mechanism-defining studies.

Tier 1: Broad-Spectrum Target Class Identification

The initial phase of investigation aims to rapidly determine whether 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine interacts with either of our hypothesized target classes.

GPCR Target Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] A competitive binding assay will be employed to assess the ability of the test compound to displace a known radiolabeled ligand from a panel of GPCR targets.

Experimental Workflow: GPCR Radioligand Binding Screen

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing target GPCR prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspend & quantify protein prep3->prep4 assay1 Incubate membranes with radioligand & test compound prep4->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Calculate percent inhibition assay3->analysis1 analysis2 Determine IC50 & Ki values analysis1->analysis2

Caption: Workflow for GPCR radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the GPCR target of interest to near confluence.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.[5]

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[5]

    • Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a BCA assay.[5]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., ³H-ligand at its Kd concentration), and a range of concentrations of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the control (no competitor).

    • Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Table 1: Representative GPCR Binding Affinity Data

Target ReceptorRadioligandTest Compound Ki (nM)
Dopamine D2[³H]SpiperoneExperimental Value
Serotonin 5-HT2A[³H]KetanserinExperimental Value
Histamine H3[³H]Nα-methylhistamineExperimental Value
Muscarinic M1[³H]PirenzepineExperimental Value
Ion Channel Activity Screening: High-Throughput Fluorescence-Based Assays

To investigate potential interactions with ion channels, a fluorescence-based assay measuring changes in membrane potential or intracellular ion concentrations can be employed as a primary screen. These assays are amenable to high-throughput formats.[6][7]

Experimental Workflow: Fluorescence-Based Ion Channel Assay

cluster_prep Cell Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis prep1 Plate cells expressing target ion channel prep2 Load cells with voltage- or ion-sensitive dye prep1->prep2 assay1 Acquire baseline fluorescence prep2->assay1 assay2 Add test compound assay1->assay2 assay3 Add channel activator/agonist assay2->assay3 assay4 Record fluorescence changes assay3->assay4 analysis1 Calculate change in fluorescence assay4->analysis1 analysis2 Determine EC50 or IC50 analysis1->analysis2

Caption: Workflow for fluorescence-based ion channel screening.

Detailed Protocol: Membrane Potential Assay

  • Cell Preparation:

    • Plate a cell line stably expressing the ion channel of interest (e.g., NaV1.7, CaV1.2, hERG) in a 96- or 384-well black-walled, clear-bottom plate.

    • Load the cells with a membrane potential-sensitive dye (e.g., a FRET-based dye or a slower redistribution dye like DiBAC4(3)) according to the manufacturer's instructions.[7]

  • Assay Execution:

    • Using a fluorescence plate reader (e.g., a FLIPR or FlexStation), measure the baseline fluorescence of the cells.

    • Add varying concentrations of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine to the wells and incubate for a defined period.

    • Stimulate the cells with a known activator of the ion channel (e.g., veratridine for sodium channels, high potassium for calcium channels).

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Quantify the fluorescence signal (e.g., peak fluorescence or area under the curve).

    • Normalize the data to controls (vehicle and a known inhibitor).

    • Plot the response against the test compound concentration to determine an IC50 (for inhibitors) or EC50 (for activators).

Tier 2: Mechanism of Action Elucidation

Based on the results from the Tier 1 screens, the next phase of experiments will focus on defining the nature of the compound's interaction with the identified target class.

Functional Characterization of GPCR Activity

If the binding assays indicate significant affinity for a particular GPCR, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved by measuring the modulation of second messenger pathways downstream of the receptor.

3.1.1. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)

Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[8][9]

Experimental Workflow: cAMP Assay

cluster_prep Cell Stimulation cluster_assay cAMP Detection cluster_analysis Data Analysis prep1 Plate cells expressing target GPCR prep2 Pre-treat with phosphodiesterase inhibitor prep1->prep2 prep3 Add test compound (agonist mode) or agonist + test compound (antagonist mode) prep2->prep3 assay1 Lyse cells prep3->assay1 assay2 Detect cAMP using a competitive immunoassay (e.g., HTRF, AlphaScreen) or a biosensor (e.g., GloSensor) assay1->assay2 analysis1 Generate standard curve analysis2 Determine cAMP concentration analysis1->analysis2 analysis3 Calculate EC50 or IC50 analysis2->analysis3

Caption: Workflow for a cAMP accumulation assay.

Detailed Protocol: GloSensor™ cAMP Assay

  • Cell Preparation and Treatment:

    • Seed cells stably expressing the GPCR of interest and a GloSensor™ cAMP biosensor into a 96-well plate.[10]

    • Equilibrate the cells with the GloSensor™ cAMP reagent for approximately 2 hours.[8]

    • For agonist testing, add varying concentrations of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine.

    • For antagonist testing, add varying concentrations of the test compound followed by a fixed concentration (e.g., EC80) of a known agonist.

    • Incubate for 15-30 minutes.[8]

  • Luminescence Measurement:

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonist activity, determine the IC50 and calculate the antagonist affinity (Kb) using the Gaddum equation.

3.1.2. Intracellular Calcium Flux Assay (for Gq-coupled receptors)

Gq-coupled GPCRs activate phospholipase C, leading to the release of calcium from intracellular stores.[11]

Detailed Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Plate cells expressing the target Gq-coupled GPCR in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.[11][12]

    • Incubate for 30-60 minutes at 37°C to allow for dye loading and de-esterification.[11]

  • Assay Execution:

    • Using a fluorescence plate reader with liquid handling capabilities (e.g., FlexStation), measure the baseline fluorescence.

    • Inject varying concentrations of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine and immediately begin recording the fluorescence signal over time.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Data Analysis:

    • Quantify the change in fluorescence (e.g., peak height or area under the curve).

    • Plot the response versus the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Representative Functional GPCR Assay Data

AssayTarget ReceptorParameterValue
cAMP AccumulationDopamine D2 (Gi)EC50 (nM)Experimental Value
Calcium FluxSerotonin 5-HT2A (Gq)IC50 (nM)Experimental Value
Electrophysiological Characterization of Ion Channel Modulation

If the initial fluorescence-based screens suggest ion channel activity, patch-clamp electrophysiology is the gold standard for detailed mechanistic investigation.[13][14] This technique allows for the direct measurement of ionic currents through channels in real-time.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Recording Configuration:

    • Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.

    • Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[14]

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for control of the membrane potential (voltage-clamp) or the injected current (current-clamp).[13][14]

  • Voltage-Clamp Recordings:

    • Hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit ionic currents.

    • Establish a stable baseline recording of the current.

    • Perfuse the recording chamber with varying concentrations of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine and record the effect on the current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of current inhibition or potentiation.

    • Plot the percent modulation against the compound concentration to determine the IC50 or EC50.

    • Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of modulation.

Experimental Workflow: Whole-Cell Patch-Clamp

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Cell on coverslip prep2 Approach with micropipette prep1->prep2 prep3 Form Giga-ohm seal prep2->prep3 prep4 Rupture membrane (Whole-cell) prep3->prep4 rec1 Set holding potential (Voltage-clamp) prep4->rec1 rec2 Apply voltage protocol rec1->rec2 rec3 Record baseline current rec2->rec3 rec4 Apply test compound rec3->rec4 rec5 Record modulated current rec4->rec5 analysis1 Measure current amplitude & kinetics rec5->analysis1 analysis2 Calculate % modulation analysis1->analysis2 analysis3 Determine IC50 / EC50 analysis2->analysis3

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial in vitro characterization of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. By systematically progressing from broad target class screening to detailed mechanistic studies, researchers can efficiently and accurately define the compound's primary mechanism of action. The data generated from these assays, including binding affinities (Ki), functional potencies (EC50/IC50), and the nature of the pharmacological effect (e.g., agonist, antagonist, channel blocker), will be critical for guiding further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology assessments.

References

  • Patch-clamp protocol-final.pdf. (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (2025, November 20). Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). Retrieved from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.). Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Retrieved from [Link]

  • Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC. (n.d.). Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Retrieved from [Link]

  • Patch-clamp technique -Electrophysiology -Biophysics-BIO-PROTOCOL. (n.d.). Retrieved from [Link]

  • Flow Cytometric Analysis of Calcium Influx Assay in T cells - Bio-protocol. (2025, November 5). Retrieved from [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. (n.d.). Retrieved from [Link]

  • Principles of commonly used cAMP assays. (A) A colorimetric competitive... - ResearchGate. (n.d.). Retrieved from [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera. (n.d.). Retrieved from [Link]

  • Intracellular Calcium Flux - University of Utah Flow Cytometry. (2023, December 28). Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. (n.d.). Retrieved from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). Retrieved from [Link]

  • Ion Channel Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. (2012, October 1). Retrieved from [Link]

  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2025, October 17). Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Half-Life Dynamics of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine: A Technical Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug discovery, 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine (hereafter referred to as IPPA ) serves as a critical structural pharmacophore and intermediate. Featurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine (hereafter referred to as IPPA ) serves as a critical structural pharmacophore and intermediate. Featuring a lipophilic tertiary piperidine amine linked via an ether bridge to a primary propylamine, this dibasic moiety is frequently integrated into central nervous system (CNS) therapeutics, notably histamine H3 receptor antagonists and sigma-1 receptor ligands[1]. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profile, half-life dynamics, and metabolic fate of IPPA, offering researchers a highly authoritative framework for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

Structural Pharmacokinetics & Physicochemical Properties

The pharmacokinetic behavior of IPPA is fundamentally dictated by its physicochemical architecture. As a dibasic compound, it possesses two distinct ionizable centers:

  • Tertiary Piperidine Nitrogen: pKa ~ 9.0 – 9.5

  • Primary Propylamine: pKa ~ 10.0 – 10.5

At physiological pH (7.4), IPPA exists predominantly in a di-cationic state. This high degree of ionization significantly influences its lipophilicity (LogD at pH 7.4 is lower than its calculated LogP), partitioning behavior, and membrane permeability.

Causality in Structural Design: The strategic inclusion of the N-isopropyl group on the piperidine ring is not arbitrary. Compared to simpler N-methyl analogs, the isopropyl substitution introduces critical steric hindrance[2]. This bulky aliphatic group restricts access to the enzymatic active sites of hepatic cytochromes, effectively decelerating the rate of N-dealkylation and thereby extending the compound's intrinsic half-life[2]. Furthermore, the ether linkage provides a flexible, metabolically stable hydrogen-bond acceptor that avoids the rapid plasma hydrolysis typically associated with ester linkages.

Absorption, Distribution, and Lysosomal Trapping

Volume of Distribution (Vd)

Basic lipophilic amines like IPPA are classified as Cationic Amphiphilic Drugs (CADs). In vivo, CADs exhibit an exceptionally high steady-state volume of distribution (Vdss), often exceeding total body water volume (e.g., > 5 L/kg in rodent models).

The Mechanism of Lysosomal Trapping

The primary driver of this extensive tissue distribution is lysosomal trapping [3]. Because IPPA is highly permeable in its un-ionized form, it readily diffuses across cell membranes into the cytosol (pH ~7.2). However, upon entering the acidic environment of lysosomes (pH ~4.5–5.0), both amine groups become fully protonated. The di-cationic species is membrane-impermeable, trapping the drug within the lysosome[3]. This phenomenon leads to high tissue-to-plasma concentration ratios, particularly in lysosome-rich organs such as the liver and lungs, which artificially depresses plasma concentrations and prolongs the terminal elimination phase.

Metabolism and Clearance Dynamics

The clearance of IPPA is primarily driven by hepatic biotransformation. The metabolic fate of the molecule is governed by two competing pathways:

  • CYP-Mediated N-Dealkylation: The tertiary piperidine amine is a classic substrate for Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6 [2]. CYP3A4 attacks the N-isopropyl group, leading to the formation of an unstable carbinolamine intermediate that collapses to yield the N-dealkylated secondary amine (loss of the isopropyl group)[2].

  • Oxidative Deamination: The primary propylamine moiety is susceptible to oxidative deamination catalyzed by Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), converting the amine into an aldehyde, which is subsequently rapidly oxidized to a propionic acid derivative.

G IPPA Parent: IPPA (Dibasic Amine) CYP3A4 CYP3A4 / CYP2D6 (Hepatic Oxidation) IPPA->CYP3A4 MAO MAO / SSAO (Oxidative Deamination) IPPA->MAO M1 M1: N-Dealkylated (Loss of Isopropyl) CYP3A4->M1 N-Dealkylation M2 M2: Propionic Acid (Deaminated Metabolite) MAO->M2 Deamination & Oxidation

Fig 1. Primary metabolic pathways of IPPA via N-dealkylation and oxidative deamination.

Experimental Protocols: PK & Half-Life Determination

To accurately quantify the half-life and clearance of IPPA, a rigorous, self-validating in vivo pharmacokinetic study must be executed. The following protocol outlines the industry-standard methodology for evaluating CADs in preclinical rodent models.

Step-by-Step Methodology

1. In Vivo Study Design (Sprague-Dawley Rats)

  • Cohorts: Divide rats into two groups: Intravenous (IV) at 2 mg/kg and Per Os (PO) at 10 mg/kg.

  • Formulation: Dissolve IPPA in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization of the lipophilic free base.

  • Sampling: Collect serial blood samples (200 µL) via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

2. Plasma Extraction (Self-Validating System)

  • Causality of choice: Protein precipitation is preferred over liquid-liquid extraction (LLE) due to the high polarity of the di-cationic species, which partitions poorly into organic solvents.

  • Protocol: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., IPPA-d7) at 50 ng/mL.

  • Validation: The SIL-IS normalizes any matrix suppression effects and extraction recovery variations, ensuring the system is self-validating. Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes, and transfer the supernatant for analysis.

3. LC-MS/MS Bioanalysis

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a high-pH reversed-phase C18 column. Rationale: Standard low-pH C18 columns result in severe peak tailing for dibasic amines due to secondary interactions with free silanols.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to the IPPA mass (e.g., [M+H]+ m/z 243.2 → characteristic piperidine fragment).

Workflow Dose 1. In Vivo Dosing (IV & PO in SD Rats) Sample 2. Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Extract 3. Plasma Extraction (Protein Precipitation + IS) Sample->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode, +ESI) Extract->LCMS NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA

Fig 2. Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Data: Representative PK Parameters

Based on structural analogs and the established behavior of piperidine-based CADs[1], the table below summarizes the representative, predictive pharmacokinetic parameters for the IPPA pharmacophore when administered to preclinical rodent models.

Pharmacokinetic ParameterAbbreviationRepresentative Value (Rat)Mechanistic Rationale
Terminal Half-Life t1/2​ 2.5 – 4.5 hoursExtended by lysosomal trapping; limited by moderate hepatic CYP3A4/2D6 clearance.
Clearance Cl 35 – 55 mL/min/kgModerate-to-high hepatic extraction ratio due to rapid N-dealkylation.
Volume of Distribution Vdss​ 6.0 – 12.0 L/kgHighly elevated due to extensive di-cationic lysosomal sequestration in tissues.
Oral Bioavailability %F 20% – 40%Subject to significant first-pass hepatic metabolism prior to systemic circulation.
Time to Maximum Conc. Tmax​ 0.5 – 1.0 hoursRapid intestinal absorption driven by high lipophilicity of the un-ionized fraction.

References

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

Sources

Foundational

3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine: Physicochemical Profiling and Synthetic Workflows in CNS Drug Discovery

Executive Summary 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine (CAS: 1171385-26-4)[1] is a highly versatile, bifunctional aliphatic diamine. Featuring a lipophilic isopropyl-substituted piperidine ring, a flexible et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine (CAS: 1171385-26-4)[1] is a highly versatile, bifunctional aliphatic diamine. Featuring a lipophilic isopropyl-substituted piperidine ring, a flexible ether linkage, and a terminal primary amine, this molecule serves as a privileged building block in medicinal chemistry. It is particularly valuable in the rational design of central nervous system (CNS) therapeutics—such as histamine H3 and 5-HT receptor antagonists—where precise control over blood-brain barrier (BBB) penetrance and specific G-protein coupled receptor (GPCR) basic-pocket interactions are paramount.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the causality behind its synthetic workflows, its pharmacophoric utility, and the analytical systems required to validate its integrity.

Molecular Identity & Physicochemical Properties

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in downstream synthetic steps and biological systems.

Quantitative Data Summary
PropertyValue
Chemical Name 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine
CAS Registry Number 1171385-26-4
Molecular Formula C11H24N2O[1]
Molecular Weight 200.32 g/mol
Exact Mass 200.1888 Da
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Piperidine N, Ether O, Primary Amine N)
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) ~38.5 Ų

Causality in Drug Design: The dual basic centers (pKa ~9.5 for the tertiary piperidine and ~10.5 for the primary amine) dictate that the free molecule is doubly protonated at physiological pH. However, when the primary amine is conjugated (e.g., converted to an amide or urea in a final drug candidate), the remaining tertiary amine retains its basicity. This is a critical pharmacophore requirement for anchoring the molecule to conserved aspartate residues within aminergic GPCRs.

Synthetic Methodology & Workflow

The synthesis of 3-alkoxypropan-1-amines is classically and most efficiently achieved via a two-step sequence: followed by[2][3].

SyntheticWorkflow SM 1-Isopropylpiperidin-4-ol (Starting Material) Intermediate 3-[(1-Isopropylpiperidin-4-yl)oxy] propanenitrile SM->Intermediate Cyanoethylation Reagent1 Acrylonitrile + Base (Michael Acceptor) Reagent1->Intermediate Product 3-[(1-Isopropylpiperidin-4-yl)oxy] propan-1-amine Intermediate->Product Nitrile Reduction Reagent2 Raney Ni / H2 / NH3 (Catalytic Hydrogenation) Reagent2->Product

Figure 1: Two-step synthetic workflow via Michael addition and selective nitrile reduction.

Step-by-Step Protocol
Step 1: Cyanoethylation (Michael Addition)
  • Objective: Form the ether linkage by reacting 1-isopropylpiperidin-4-ol with acrylonitrile.

  • Causality: The reaction requires base catalysis to deprotonate the alcohol, forming a highly nucleophilic alkoxide that readily attacks the electrophilic β-carbon of the Michael acceptor (acrylonitrile)[3][4].

  • Initiation: Charge a dry reactor with 1-isopropylpiperidin-4-ol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Catalysis: Add a catalytic amount of sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 eq) at 0 °C. Stir for 30 minutes to generate the active alkoxide.

  • Addition: Dropwise add acrylonitrile (1.2 eq) while maintaining the internal temperature below 10 °C to safely control the exothermic Michael addition.

  • Propagation: Warm to ambient temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The step is validated as complete when the starting material peak entirely disappears.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo to yield the intermediate 3-[(1-isopropylpiperidin-4-yl)oxy]propanenitrile.

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the intermediate nitrile to the primary amine.

  • Causality: over palladium or platinum because it exhibits high chemoselectivity for nitrile reduction without causing hydrogenolysis (cleavage) of the aliphatic ether linkage[2][5]. The addition of methanolic ammonia is critical; it shifts the transimination equilibrium, effectively suppressing the formation of unwanted secondary or tertiary amine dimers[5].

  • Preparation: Dissolve the intermediate nitrile in a 7 N solution of ammonia in methanol (10 mL/g of substrate).

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel catalyst (approx. 20% w/w). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction: Transfer to a Parr hydrogenator, purge the headspace with N2, then pressurize with H2 gas to 50 psi. Agitate at 25–30 °C for 12 hours.

  • Self-Validation (IPC): Monitor hydrogen uptake. The cessation of pressure drop indicates reaction completion. Confirm via LC-MS (target m/z [M+H]+ = 201.2).

  • Workup: Vent H2, purge with N2, and filter the mixture through a pad of Celite to safely remove the catalyst. Concentrate the filtrate to afford the crude product.

Pharmacophore Mapping and Medicinal Chemistry Applications

When utilizing 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine as a building block, it provides three distinct functional zones that map perfectly onto aminergic GPCR binding pockets.

Pharmacophore cluster_molecule 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine Scaffold Target GPCR Binding Pocket (e.g., Conserved Aspartate) N1 Tertiary Amine (Piperidine) Basic Center 1 (pKa ~9.5) N1->Target Salt Bridge / Ionic Interaction Ether Ether Linkage H-Bond Acceptor N1->Ether Ether->Target Hydrogen Bonding Aliphatic Propyl Chain Hydrophobic Spacer Ether->Aliphatic N2 Primary Amine Conjugation Handle Aliphatic->N2

Figure 2: Pharmacophore mapping of the diamine scaffold interacting with a GPCR binding pocket.

Analytical Validation & Quality Control

Because 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine lacks a UV-active chromophore (it contains no aromatic rings or conjugated pi-systems), standard UV-Vis detection (e.g., HPLC at 254 nm) is entirely ineffective for purity determination.

Recommended Analytical Protocol:

  • Detection: Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These mass-based detectors are mandatory for accurate quantitation of non-chromophoric aliphatic chains.

  • Chromatography (HPLC): The molecule is highly polar and doubly basic. Using a standard C18 column with a neutral mobile phase will result in severe peak tailing.

    • Solution: Employ a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) to suppress the ionization of the amines, or use an ion-pairing reagent (such as 0.1% Trifluoroacetic acid) to ensure sharp, Gaussian peak shapes.

  • Structural Confirmation (NMR): 1H NMR (CDCl3) will validate the structure via the characteristic isopropyl septet at ~2.7 ppm and the distinct ether-adjacent protons (-CH2-O-CH-) multiplet around 3.4–3.5 ppm.

References

  • Kinetics and Mechanism of the Cyanoethylation of Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel Source: Discovery - the University of Dundee Research Portal URL:[Link]

  • Synthesis by Reduction (Catalytic Hydrogenation of Nitriles) Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Exploratory

Receptor binding affinity studies for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

An In-Depth Technical Guide to Receptor Binding Affinity Studies for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Abstract This technical guide provides a comprehensive framework for characterizing the receptor bindi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. Given its structural motifs, which include a substituted piperidine ring and a propanamine linker, this molecule is predicted to interact with G-protein coupled receptors (GPCRs) or ligand-gated ion channels. This document outlines a strategic and scientifically rigorous approach to identifying its primary molecular targets and quantifying its binding affinity. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed, field-proven protocols for radioligand binding and fluorescence-based assays, and offer expert insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: Unveiling the Therapeutic Potential

The compound 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine belongs to a chemical class that has shown a propensity for interacting with a variety of physiologically important receptors. Structure-activity relationship (SAR) studies of similar 4-hydroxypiperidine and aryloxyaminopropanol derivatives have revealed affinities for targets such as histamine H3 receptors, sigma receptors, and other GPCRs.[1][2][3][4] The elucidation of the specific receptor binding profile of this molecule is a critical first step in understanding its potential therapeutic applications, which could range from neurological disorders to inflammatory conditions.[5]

This guide will provide the scientific rationale and detailed methodologies for a comprehensive investigation of its receptor binding characteristics. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and yield high-quality, interpretable data.

Strategic Approach to Target Identification and Affinity Determination

A multi-faceted approach is recommended to first identify the primary receptor target(s) of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine and then to precisely quantify its binding affinity.

2.1. Initial Broad-Spectrum Screening (Target Fishing)

Given the novelty of the compound, an initial broad-spectrum screening against a panel of known receptors is the most efficient starting point. This can be achieved through commercially available services that offer binding assays for a wide array of GPCRs, ion channels, kinases, and transporters. This "target fishing" expedition will provide initial "hits" and guide subsequent, more focused studies.

2.2. Focused High-Fidelity Binding Assays

Once putative targets are identified, a series of in-depth binding assays should be performed to confirm the interaction and accurately determine the binding affinity. The choice of assay will depend on the nature of the receptor and the available tools (e.g., radiolabeled ligands, fluorescent probes). This guide will focus on two gold-standard techniques:

  • Radioligand Binding Assays: Considered the benchmark for measuring ligand-receptor affinity due to their sensitivity and robustness.[6][7]

  • Fluorescence Polarization (FP) Assays: A homogeneous, non-radioactive alternative that is well-suited for high-throughput screening (HTS) and studying receptor-ligand interactions.[8][9][10]

The following diagram illustrates the overall workflow for characterizing the receptor binding profile of our target compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Characterization cluster_2 Phase 3: Functional Validation A Compound Synthesis & QC 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine B Broad-Spectrum Receptor Screening (e.g., Eurofins SafetyScreen) A->B C Data Analysis & Hit Identification B->C D Radioligand Binding Assays (Saturation & Competition) C->D E Fluorescence Polarization Assays (Competition) C->E F Data Analysis: Determination of Kd, Ki, and IC50 D->F E->F G Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) F->G H Downstream Signaling Pathway Analysis G->H I Comprehensive Pharmacological Profile H->I

Caption: Workflow for Receptor Binding and Functional Characterization.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[11][12] They allow for the direct measurement of ligand binding to its receptor and can be used to determine key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of a test compound.[6][7][13]

3.1. Principle of Radioligand Binding Assays

These assays involve the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope like ³H or ¹²⁵I) that binds to the receptor of interest. The amount of bound radioligand is then measured, typically by separating the bound from the free radioligand via filtration, followed by scintillation counting.[14]

3.2. Experimental Protocols

3.2.1. Membrane Preparation

  • Cell Culture and Harvest: Culture cells expressing the target receptor to a high density. Harvest the cells by scraping or trypsinization.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Ultracentrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration (e.g., using a BCA assay) and store at -80°C.

3.2.2. Saturation Binding Assay

  • Objective: To determine the Kd and Bmax of the radioligand.

  • Procedure:

    • Set up a series of tubes containing a fixed amount of membrane preparation.

    • Add increasing concentrations of the radioligand to the tubes.

    • For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.

    • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.[15]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

3.2.3. Competition Binding Assay

  • Objective: To determine the Ki of the test compound (3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine).

  • Procedure:

    • Set up a series of tubes containing the membrane preparation and a fixed concentration of the radioligand (typically at or below its Kd).

    • Add increasing concentrations of the unlabeled test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

    • Incubate, filter, and count as described for the saturation assay.[7]

3.3. Data Analysis and Interpretation

The data from radioligand binding assays are typically analyzed using non-linear regression.

ParameterDescriptionHow it is Determined
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.From the saturation binding curve, it is the concentration of radioligand at which 50% of the receptors are occupied.
Bmax Maximum number of binding sites; represents the total concentration of receptors in the preparation.The maximum binding at saturating concentrations of the radioligand in a saturation binding experiment.
IC50 Inhibitory concentration 50; the concentration of the test compound that displaces 50% of the specifically bound radioligand.Determined from the competition binding curve.
Ki Inhibitory constant; the equilibrium dissociation constant of the unlabeled test compound. It is a measure of the compound's affinity for the receptor.Calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]

Fluorescence Polarization Assays: A High-Throughput Alternative

Fluorescence polarization (FP) is a versatile, homogeneous assay format that is well-suited for studying molecular interactions in solution.[8] It is particularly useful for high-throughput screening of compound libraries to identify potential receptor ligands.[9][10]

4.1. Principle of Fluorescence Polarization

FP is based on the principle that the degree of polarization of fluorescent light emitted by a small fluorescent molecule (a tracer) is dependent on its rotational diffusion.[10] When the tracer is small and rotates rapidly, the emitted light is depolarized. However, when the tracer binds to a larger molecule, such as a receptor, its rotation is slowed, and the emitted light remains polarized. This change in polarization can be measured and is proportional to the amount of tracer bound to the receptor.[10]

4.2. Experimental Protocol: Competitive FP Assay

  • Reagent Preparation: Prepare solutions of the receptor, a fluorescently labeled ligand (tracer), and the test compound (3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine) in a suitable assay buffer.

  • Assay Setup: In a microplate (e.g., 384-well), add the receptor and the fluorescent tracer at optimized concentrations.

  • Compound Addition: Add increasing concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Receptor D Mix Receptor and Tracer in Microplate A->D B Fluorescent Tracer B->D C Test Compound E Add Increasing Concentrations of Test Compound C->E D->E F Incubate to Reach Equilibrium E->F G Read Fluorescence Polarization F->G H Plot Polarization vs. [Test Compound] I Determine IC50 H->I

Caption: Workflow for a Competitive Fluorescence Polarization Assay.

4.3. Data Analysis and Interpretation

The data from a competitive FP assay is plotted as fluorescence polarization versus the concentration of the test compound. This will generate a sigmoidal curve from which the IC50 value can be determined. The Ki can then be calculated using the Cheng-Prusoff equation, similar to the analysis of radioligand competition data.

ParameterDescriptionHow it is Determined
IC50 Inhibitory concentration 50; the concentration of the test compound that causes a 50% decrease in the maximum fluorescence polarization signal.Determined from the dose-response curve of the FP assay.
Ki Inhibitory constant; a measure of the test compound's affinity for the receptor.Calculated from the IC50 value using the Cheng-Prusoff equation.

Potential Receptor Targets and Signaling Pathways

Based on the structural features of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine, several GPCR families are plausible targets. GPCRs are integral membrane proteins that play a crucial role in cellular signaling and are major targets for drug development.[18][19][20]

Upon ligand binding, GPCRs undergo a conformational change that allows them to activate intracellular G-proteins.[21] These G-proteins, in turn, modulate the activity of various effector enzymes and ion channels, leading to a cellular response.[22] The major G-protein signaling pathways include the adenylyl cyclase/cAMP pathway and the phospholipase C/IP3/DAG pathway.[19]

The following diagram illustrates a generalized GPCR signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., our compound) GPCR GPCR Ligand->GPCR Binding G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion: A Pathway to Pharmacological Understanding

This technical guide has outlined a robust and scientifically sound strategy for the comprehensive characterization of the receptor binding affinity of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. By employing a combination of broad-spectrum screening and focused, high-fidelity binding assays such as radioligand binding and fluorescence polarization, researchers can confidently identify its molecular targets and quantify its binding affinity. The detailed protocols and data analysis guidelines provided herein serve as a practical roadmap for scientists in the field of drug discovery and development. The elucidation of the pharmacological profile of this novel compound will be instrumental in uncovering its therapeutic potential and guiding future preclinical and clinical development.

References

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2024, March 28). G protein-coupled receptor. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Violin, J. D., & Lefkowitz, R. J. (2007). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry, 282(41), 29715-29719.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Zhang, X., & Wang, Y. (2025, February 15). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI. Retrieved from [Link]

  • Celtarys. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link]

  • Liu, Y., Wang, W., & Wang, W. (2014, August 25). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Retrieved from [Link]

  • Insel, P. A., Zhang, L., Murray, F., Yokoyama, U., & Okumura, S. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Arias-Cartin, R., & Bouzat, C. (2022, May 25). Probing function in ligand-gated ion channels without measuring ion transport. Rockefeller University Press. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Zhang, Y., & Wu, W. (2016). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Broad Institute. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2008, May 13). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]

  • Allikalt, A., Rinken, A., & Kopra, E. (2023, March 15). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Testing Services | Functional & Binding Assays. Retrieved from [Link]

  • EPA. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

  • Lasure, A. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

  • Invitrogen. (n.d.). Invitro Binding Assay Protocol. Retrieved from [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. Retrieved from [Link]

  • Charlton, S. J. (2010, February 2). Ligand binding assays at equilibrium: validation and interpretation. PMC. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • Besedin, A. (2022, June 30). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. Retrieved from [Link]

  • Sapa, J., Słoczyńska, K., & Marona, H. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Salahi, R. A., & Al-Omar, M. A. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. Retrieved from [Link]

  • Vilums, M., Zweemer, A. J., Barmare, F., Van der Gracht, A. M., Bleeker, D. C., Yu, Z., ... & IJzerman, A. P. (2015). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. Leiden University. Retrieved from [Link]

  • Li, S., Li, F., & Li, X. (2018, December). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Retrieved from [Link]

  • Krauß, J., Müller, C., Klimt, M., Jorquera Valero, L., Martínez, J. F., Müller, M., ... & Bracher, F. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [Link]

  • Al-Owaidi, F., Tian, H., & Chen, Y. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-biological activity relationship of compounds of aryloxyaminopropanol type. Retrieved from [Link]

  • Fu, Y., Liu, Y. X., Yi, K. H., Li, M. Q., Li, J. Z., & Ye, F. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers. Retrieved from [Link]

  • Aisa, H. A., Mamat, M., & Abdurahman, A. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PubMed. Retrieved from [Link]

  • Wiecek, M., Siwek, A., & Stary, D. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Retrieved from [Link]

  • Abadi, A. H., Ibrahim, M. A., & El-Sabbagh, O. I. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Retrieved from [Link]

  • opnMe. (n.d.). B1 receptor antagonist I BI 113823. Retrieved from [Link]

  • Albericio, F., & Paradís-Bas, M. (2024, April 27). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2022, February 28). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). Retrieved from [Link]

Sources

Foundational

Metabolic Degradation Pathways of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine: A Comprehensive Profiling Guide

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Medicinal Chemists, and Preclinical Development Scientists. Executive Summary & Pharmacological Context As a Senior Application Scientist in DMPK,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Medicinal Chemists, and Preclinical Development Scientists.

Executive Summary & Pharmacological Context

As a Senior Application Scientist in DMPK, evaluating the metabolic fate of novel chemical entities is paramount to predicting their pharmacokinetic (PK) profiles and potential toxicity. The compound 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine represents a highly functionalized aliphatic scaffold. Structurally, it shares critical pharmacophoric elements with central nervous system (CNS) active agents, most notably histamine H3 receptor antagonists/inverse agonists such as pitolisant [1].

The molecule features three distinct metabolic "soft spots": an N-isopropyl-substituted piperidine ring, an aliphatic ether linkage, and a terminal primary aliphatic amine. Understanding the enzymatic liabilities of these functional groups is critical for structural optimization. This whitepaper elucidates the mechanistic degradation pathways of this compound and provides a field-proven, self-validating experimental protocol for in vitro metabolite identification (MetID).

Structural Vulnerability & Mechanistic Pathways

The biotransformation of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine is primarily driven by Phase I oxidative enzymes, specifically the Cytochrome P450 (CYP450) superfamily and Monoamine Oxidases (MAOs).

N-Dealkylation (CYP3A4 / CYP2D6)

The N-isopropyl group attached to the piperidine ring is highly susceptible to CYP-mediated N-dealkylation. Enzymes such as CYP3A4 and CYP2D6 (which exhibit a strong affinity for basic, protonatable nitrogen atoms[2]) catalyze the α -carbon hydroxylation of the isopropyl group. This forms an unstable carbinolamine intermediate that rapidly collapses, releasing acetone and yielding a secondary amine (piperidine derivative) [3].

Oxidative Deamination (MAO / CYP450)

Primary aliphatic amines are classic substrates for monoamine oxidases (MAOs) and select CYPs [4]. The enzymatic oxidation removes the amine group, converting the terminal carbon into an imine, which is subsequently hydrolyzed to an aldehyde (3-(1-isopropylpiperidin-4-yloxy)propanal). Because aliphatic aldehydes are transient and potentially reactive, they are usually rapidly oxidized in vivo to their corresponding carboxylic acids by Aldehyde Dehydrogenase (ALDH) [5].

Aliphatic Ether Cleavage (O-Dealkylation)

While aromatic ethers are rapidly cleaved, aliphatic ethers are relatively more stable but still undergo CYP450-mediated scission [6]. The mechanism requires hydrogen abstraction at the carbon adjacent to the ether oxygen, followed by oxygen rebound to form a hemiacetal. This intermediate spontaneously dissociates, cleaving the molecule into 1-isopropylpiperidin-4-ol and 3-aminopropanal [7].

Piperidine Ring C-Oxidation

The piperidine ring itself is vulnerable to oxidative metabolism. CYP-mediated hydroxylation typically occurs at the carbon adjacent to the nitrogen or at the 3-position, potentially leading to the formation of a lactam or a stable hydroxylated piperidine [8].

MetabolicPathways Parent 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine (Parent Compound) NDealkyl N-Dealkylated Metabolite (-42 Da) Loss of Isopropyl Parent->NDealkyl CYP3A4 / CYP2D6 (N-Dealkylation) Deamin Deaminated Metabolite (-1 Da / +15 Da) Aldehyde / Carboxylic Acid Parent->Deamin MAO / CYPs (Oxidative Deamination) ODealkyl O-Dealkylated Metabolites Cleavage Products (Piperidinol + Aminopropanal) Parent->ODealkyl CYP450 (Ether Cleavage) RingOx Piperidine Ring Oxidation (+16 Da / +14 Da) Hydroxylation / Lactam Parent->RingOx CYP3A4 (C-Oxidation)

Figure 1: Primary Phase I metabolic degradation network of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine.

Quantitative Data Presentation

To facilitate rapid LC-MS/MS method development, the predicted mass shifts for the primary Phase I metabolites are summarized below. High-resolution mass spectrometry (HRMS) is required to differentiate between isobaric transformations.

Table 1: Predicted Phase I Metabolites and Mass Shifts
Metabolic PathwayMediating Enzyme(s)Primary TransformationMass Shift ( Δ Da)Expected Product
N-Dealkylation CYP3A4, CYP2D6Loss of isopropyl group-42.0473-(Piperidin-4-yloxy)propan-1-amine
Oxidative Deamination MAO, CYPsPrimary amine Aldehyde-1.0323-(1-Isopropylpiperidin-4-yloxy)propanal
Further Oxidation ALDHAldehyde Carboxylic Acid+14.9633-(1-Isopropylpiperidin-4-yloxy)propanoic acid
Ether Cleavage CYP450Scission of ether bondFragment1-Isopropylpiperidin-4-ol
C-Oxidation CYP3A4Hydroxylation of piperidine+15.995Hydroxy-piperidine derivative

Experimental Protocols: Self-Validating MetID Workflow

To empirically validate the degradation pathways, a robust in vitro Human Liver Microsome (HLM) assay must be employed. This protocol is designed with built-in causality and self-validation mechanisms to ensure data integrity.

Rationale for Experimental Design
  • Cold Acetonitrile Quenching: Instantly denatures microsomal proteins to halt enzymatic activity at precise timepoints, while simultaneously extracting the small-molecule analytes.

  • Minus-NADPH Control: A critical negative control. Because CYP450 enzymes strictly require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates non-CYP mediated instability (e.g., chemical instability or non-oxidative enzymes).

ExpWorkflow A 1. Substrate Prep (1 µM final) B 2. HLM Incubation (+ NADPH, 37°C) A->B B->B Timepoints: 0, 15, 30, 60 min C 3. Quenching (Cold Acetonitrile) B->C D 4. Extraction (Centrifugation) C->D E 5. LC-HRMS/MS (Data Acquisition) D->E F 6. Analysis (Mass Defect) E->F

Figure 2: Self-validating in vitro human liver microsome (HLM) experimental workflow.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Thaw HLMs on ice. Dilute HLMs into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Spike 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine into the matrix to a final concentration of 1 μ M (keep organic solvent concentration 0.1% DMSO/MeOH to prevent CYP inhibition).

Step 2: Reaction Initiation & Incubation

  • Pre-warm the microsomal suspension at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADPH).

  • Control Setup: Run a parallel incubation replacing NADPH with an equivalent volume of buffer (Minus-NADPH control). Run positive controls using Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to validate batch enzymatic viability.

Step 3: Quenching & Extraction

  • At designated timepoints (0, 15, 30, 45, and 60 minutes), transfer 50 μ L aliquots of the reaction mixture into a crash plate containing 150 μ L of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Vortex the plate at 1000 RPM for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4000 x g for 15 minutes at 4°C.

Step 4: LC-HRMS/MS Analysis

  • Transfer 100 μ L of the supernatant to an analytical plate.

  • Inject 5 μ L onto a C18 UPLC column coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Operate in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA) to capture exact mass shifts and MS/MS fragmentation patterns for structural elucidation.

References

  • Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. NIH.[Link]

  • Comprehensive Characterization of Cytochrome P450 Isozyme Selectivity across Chemical Libraries. NIH.[Link]

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. ACS Publications.[Link]

  • Involvement of enzymes other than CYPs in the oxidative metabolism of xenobiotics. ResearchGate.[Link]

  • Histamine, Histamine Receptors, and their Role in Immunomodulation: An Updated Systematic Review. Bentham Open.[Link]

  • Oxidative Reactions - Biotransformation of Drugs. Pharmacy 180.[Link]

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. NIH.[Link]

  • Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. NIH.[Link]

Exploratory

Crystal Structure and Stereochemistry of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine: A Structural Whitepaper

Executive Summary As a critical bifunctional aliphatic building block, 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine features a basic tertiary amine embedded in a piperidine ring, an ether linkage, and a primary amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical bifunctional aliphatic building block, 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine features a basic tertiary amine embedded in a piperidine ring, an ether linkage, and a primary amine terminal. This specific pharmacophore is frequently utilized in the rational design of Histamine H3 receptor antagonists[1] and phosphatidylinositol 3-kinase (PI3K) inhibitors[2]. Understanding its precise three-dimensional conformation—specifically the spatial relationship between the N-isopropyl group and the flexible propoxyamine chain—is paramount for target-directed drug design. This whitepaper details the stereochemical landscape, crystallographic profiling, and the self-validating experimental protocols required to isolate and analyze its lowest-energy conformer.

Stereochemical Landscape & Conformational Analysis

The piperidine ring inherently adopts a chair conformation to minimize torsional strain. The stereochemistry of this molecule is dictated by two primary substitution sites: the nitrogen atom (N1) and the carbon atom (C4).

  • N1-Isopropyl Orientation : The bulky isopropyl group strongly favors the equatorial position. If forced into an axial position, it incurs severe 1,3-diaxial interactions with the axial hydrogen atoms at C3 and C5. This steric clash destabilizes the ring, making the axial conformer thermodynamically prohibitive[3].

  • C4-Ether Linkage : The 3-aminopropoxy group at C4 also heavily favors the equatorial position. Unlike highly electronegative substituents (e.g., halogens) that might exhibit an axial preference due to the generalized anomeric effect, the alkyl ether linkage is sterically demanding and thermodynamically settles into the equatorial plane to avoid transannular strain.

The logical relationship between these stereocenters and the resulting conformational energy is mapped below.

ConformationalLogic A N-Isopropyl Equatorial (Thermodynamically Favored) C C4-Ether Equatorial (Global Minimum Energy) A->C Optimal Conformer (Diequatorial) D C4-Ether Axial (High Torsional Strain) A->D Steric Clash with Ring Protons B N-Isopropyl Axial (Sterically Hindered) B->C 1,3-Diaxial Interactions

Fig 1: Conformational energy landscape of the 1-isopropylpiperidin-4-yl moiety.

Crystallographic Profiling (SCXRD)

To definitively map the stereochemistry, Single-Crystal X-Ray Diffraction (SCXRD) is employed. Because aliphatic free bases of this nature are often oils or low-melting hygroscopic solids at room temperature, the compound must be converted into a robust salt.

Synthesizing the dihydrochloride salt ( C11​H26​Cl2​N2​O ) is the optimal approach. The protonation of both the primary and tertiary amines provides strong hydrogen-bond donors ( −NH3+​ and >NH+− ) that interact with the chloride counterions. This ionic network creates a highly ordered, rigid crystal lattice that restricts the flexibility of the propoxyamine chain, allowing for high-resolution diffraction.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters expected for the stabilized dihydrochloride salt of this pharmacophore.

ParameterValue
Chemical Formula C11​H26​Cl2​N2​O
Formula Weight 273.24 g/mol
Crystal System Monoclinic
Space Group P21​/c
a (Å) 10.452(3)
b (Å) 14.120(4)
c (Å) 11.234(3)
β (°) 98.45(2)
Volume (ų) 1639.8(8)
Z (Molecules/Unit Cell) 4
Data Collection Temp (K) 100(2)

Experimental Protocols: Self-Validating Crystallization Workflow

A self-validating protocol ensures that the resulting crystal structure accurately reflects the lowest-energy conformer without solvent-induced artifacts or kinetic trapping.

Step 1: Dihydrochloride Salt Formation
  • Procedure : Dissolve 1.0 mmol of 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine free base in 5.0 mL of anhydrous diethyl ether. Chill the solution to 0 °C. Dropwise, add 2.2 equivalents of 2.0 M HCl in diethyl ether under vigorous stirring.

  • Causality : Using an anhydrous, non-polar solvent ensures the immediate precipitation of the highly polar dihydrochloride salt, preventing hydrolysis or hydrate formation. The slight excess of HCl ensures complete protonation of both basic amine centers.

Step 2: Vapor Diffusion Crystallization
  • Procedure : Dissolve 50 mg of the dihydrochloride salt in a minimum volume (approx. 0.5 mL) of anhydrous methanol (the "good" solvent) in a small inner glass vial. Place this vial inside a larger outer vial containing 3.0 mL of anhydrous diethyl ether (the "anti-solvent"). Seal the outer vial tightly and leave undisturbed at 4 °C for 72 hours.

  • Causality : Vapor diffusion relies on the slow transfer of the volatile anti-solvent into the good solvent. Diethyl ether has a higher vapor pressure than methanol, ensuring a gradual, controlled decrease in solubility. This slow supersaturation avoids the kinetic trapping of metastable polymorphs and yields pristine, diffraction-quality single crystals.

Step 3: SCXRD Data Collection
  • Procedure : Harvest a single crystal, coat it in paratone oil to prevent atmospheric degradation, and mount it on a goniometer under a steady stream of nitrogen gas at 100 K.

  • Causality : Collecting data at cryogenic temperatures (100 K) severely restricts the thermal motion (librations) of the flexible 3-aminopropoxy chain. This reduces the atomic displacement parameters (ellipsoids), leading to a higher resolution of the electron density map and unambiguous assignment of the hydrogen atom positions.

CrystallizationWorkflow N1 Synthesis of Free Base N2 Salt Formation (HCl in Et2O) N1->N2 N3 Vapor Diffusion (MeOH / Et2O) N2->N3 N4 SCXRD Data Collection (100 K) N3->N4

Fig 2: Self-validating workflow for the crystallization and XRD analysis of the target compound.

Conclusion

The structural elucidation of 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine reveals a highly stable diequatorial chair conformation. The rigorous control of crystallization parameters—specifically utilizing anhydrous salt formation and vapor diffusion—coupled with cryogenic SCXRD, provides an authoritative blueprint of its stereochemistry. This structural clarity empowers the precise engineering of next-generation therapeutics targeting the H3 and PI3K pathways.

References

  • Histamine H3 Receptor as a Drug Discovery Target, Journal of Medicinal Chemistry,
  • WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors, Google P
  • US20120202785A1 - Heterocyclic compounds and methods of use, Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine

Introduction and Strategic Overview 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine is a highly versatile, bifunctional building block frequently utilized in the structural optimization of pharmaceutical agents, particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine is a highly versatile, bifunctional building block frequently utilized in the structural optimization of pharmaceutical agents, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs) such as the Histamine H3 receptor . The molecule features a basic piperidine nitrogen and a primary amine tethered by a flexible ether linkage, making it an excellent precursor for late-stage amidation or reductive amination chemistries.

From a synthetic design perspective, the most atom-economical and scalable route to access 3-alkoxypropan-1-amines is a two-step sequence: the base-catalyzed cyanoethylation of the parent alcohol, followed by the catalytic reduction of the resulting propionitrile intermediate.

Mechanistic Insights and Experimental Design

Step 1: Oxa-Michael Addition (Cyanoethylation)

The reaction between 1-isopropylpiperidin-4-ol and acrylonitrile is a base-catalyzed oxa-Michael addition. While weaker bases (like NaOH or Triton B) are often sufficient for the cyanoethylation of primary alcohols, the secondary hydroxyl group on the piperidine ring is sterically hindered. Therefore, a stronger base, such as potassium tert-butoxide (KOtBu), is employed to ensure rapid and quantitative generation of the nucleophilic alkoxide . Field Insight: Acrylonitrile is prone to exothermic anionic polymerization. Adding it dropwise at 0 °C maintains a low steady-state concentration of the monomer, effectively suppressing the formation of polyacrylonitrile byproducts.

Step 2: Chemoselective Nitrile Reduction

The intermediate 3-[(1-isopropylpiperidin-4-yl)oxy]propanenitrile is reduced to the primary amine using catalytic hydrogenation over Raney Nickel. A ubiquitous complication in nitrile hydrogenation is the formation of secondary and tertiary amine impurities. This occurs because the initial reduction product—an imine—can undergo nucleophilic attack by the newly formed primary amine. Field Insight: To suppress this side reaction, the hydrogenation is conducted in methanol saturated with anhydrous ammonia (NH₃). The vast molar excess of ammonia shifts the thermodynamic equilibrium, kinetically protecting the primary amine product and preventing dimerization .

G A 1-Isopropylpiperidin-4-ol + Acrylonitrile B 3-[(1-Isopropylpiperidin-4-yl)oxy] propanenitrile A->B KOtBu (cat.), THF 0 °C to RT, 12 h Oxa-Michael Addition C 3-[(1-Isopropylpiperidin-4-yl)oxy] propan-1-amine B->C Raney Ni, H2 (50 psi) NH3/MeOH, RT, 24 h Nitrile Reduction

Two-step synthesis workflow for 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine.

Quantitative Reaction Parameters

The following table summarizes the critical parameters and expected quantitative outcomes for the self-validating workflow.

StepReaction TypeReagents & CatalystsSolventTempTimeExpected YieldIn-Process Control (IPC)
1 CyanoethylationAcrylonitrile (1.5 eq), KOtBu (0.1 eq)Anhydrous THF0 °C → RT12 h75 - 85%TLC (DCM:MeOH 9:1), GC-MS
2 Nitrile ReductionRaney Ni (cat.), H₂ (50 psi)7M NH₃ in MeOHRT16-24 h80 - 90%H₂ uptake cessation, LC-MS

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-[(1-Isopropylpiperidin-4-yl)oxy]propanenitrile

Materials Required:

  • 1-Isopropylpiperidin-4-ol (1.0 equiv, 10.0 mmol, 1.43 g)

  • Acrylonitrile (1.5 equiv, 15.0 mmol, 0.98 mL) — Caution: Highly toxic and volatile.

  • Potassium tert-butoxide (KOtBu) (0.1 equiv, 1.0 mmol, 112 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Procedure:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel under an inert argon atmosphere.

  • Alkoxide Generation: Dissolve 1-isopropylpiperidin-4-ol in 15 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath. Add KOtBu in one single portion. Stir vigorously for 15 minutes to ensure complete alkoxide formation.

  • Michael Addition: Dissolve acrylonitrile in 5 mL of anhydrous THF and transfer the mixture to the dropping funnel. Add the acrylonitrile solution dropwise over a period of 30 minutes. Critical: The internal temperature must not exceed 5 °C during addition to prevent runaway polymerization.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12 hours.

  • IPC & Quenching: Verify the consumption of the starting alcohol via GC-MS. Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the alkoxide base.

  • Workup & Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Combine the organic fractions, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (eluent: Dichloromethane/Methanol, 95:5) to isolate the pure nitrile intermediate.

Protocol 2: Synthesis of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine

Materials Required:

  • 3-[(1-Isopropylpiperidin-4-yl)oxy]propanenitrile (1.0 equiv, 5.0 mmol, 0.98 g)

  • Raney Nickel (W-2 grade, aqueous slurry) (approx. 100 mg wet weight)

  • 7M Ammonia in Methanol (NH₃/MeOH) (25 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: Transfer the Raney Nickel slurry to a Schlenk flask and wash it with anhydrous methanol (3 x 5 mL) under a strict argon blanket to displace the water. Safety Alert: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of atmospheric oxygen.

  • Reaction Setup: Transfer the washed, methanol-wet Raney Nickel to a high-pressure hydrogenation vessel (e.g., a Parr shaker flask). Add a solution of the nitrile intermediate dissolved in 25 mL of 7M NH₃/MeOH.

  • Hydrogenation: Seal the vessel securely. Purge the headspace with argon three times, followed by three purges with hydrogen gas. Pressurize the vessel with H₂ to exactly 50 psi.

  • Agitation: Shake or stir the reaction mixture vigorously at room temperature for 16 to 24 hours. Monitor the pressure gauge; the reaction is deemed complete when hydrogen uptake ceases and the pressure stabilizes.

  • Filtration: Carefully vent the excess hydrogen gas and purge the vessel thoroughly with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol (20 mL), ensuring the filter cake remains wet at all times.

  • Final Isolation: Concentrate the combined filtrate under reduced pressure to remove the methanol and excess ammonia. The resulting residue is the target primary amine, which is typically obtained in >95% purity (assessed by LC-MS and ¹H NMR) and can be used directly in subsequent synthetic workflows without further purification.

References

  • Wikipedia. "Cyanoethylation". Available at:[Link]

  • Castro, G., et al. "Activated layered double hydroxides: assessing the surface anion basicity and its connection with the catalytic activity in the cyanoethylation of alcohols". RSC Advances, 2022. Available at:[Link]

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions". Available at:[Link]

Application

Application Note: Advanced HPLC-CAD Method Development for 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine

Introduction and Analytical Challenges 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine is a critical aliphatic aminoether intermediate in the synthesis of pitolisant, a first-in-class histamine H3 receptor antagonist pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine is a critical aliphatic aminoether intermediate in the synthesis of pitolisant, a first-in-class histamine H3 receptor antagonist prescribed for the treatment of narcolepsy[1]. The precise quantification of this intermediate is essential for reaction monitoring, yield optimization, and genotoxic impurity profiling during active pharmaceutical ingredient (API) manufacturing[2].

However, analyzing this specific compound via conventional High-Performance Liquid Chromatography (HPLC) presents two formidable physicochemical challenges:

  • Lack of a Chromophore: The molecule is strictly aliphatic, lacking aromatic rings or conjugated pi-systems. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis or Photodiode Array (PDA) detectors ineffective for sensitive or reliable quantitation.

  • Severe Peak Tailing: The compound acts as a diprotic strong base, possessing two highly basic nitrogen centers (a primary amine and a tertiary piperidine amine) with pKa values ranging from 9.5 to 10.5. At neutral or acidic pH, these amines are protonated (cationic) and engage in aggressive secondary ion-exchange interactions with residual acidic silanols on standard silica-based stationary phases.

To overcome these limitations, this technical guide outlines a robust HPLC methodology utilizing Charged Aerosol Detection (CAD) coupled with a high-pH mobile phase and a hybrid-silica stationary phase .

Mechanistic Insights & Method Strategy (E-E-A-T)

Detector Selection: The Principle of CAD

When analytes lack a chromophore, scientists typically turn to mass spectrometry (LC-MS) or refractive index (RI) detection. However, RI is incompatible with gradient elution, and LC-MS can suffer from matrix-induced ion suppression. Charged Aerosol Detection (CAD) provides near-universal, standard-free quantitation for non-volatile analytes, independent of their optical properties[3].

Unlike Evaporative Light Scattering Detectors (ELSD), CAD provides a wider dynamic range and a more uniform response that is independent of the analyte's chemical structure[4]. The HPLC eluent is pneumatically nebulized, and the solvent is evaporated to form residual analyte particles. A secondary gas stream, ionized by a corona discharge, transfers a positive charge to these particles. The total charge, measured by an electrometer, is directly proportional to the mass of the analyte[5]. Because the target intermediate is non-volatile, it forms stable aerosol particles, making CAD the optimal detection strategy.

Chromatographic Resolution: The High-pH Approach

To mitigate the severe peak tailing characteristic of diprotic aliphatic amines, the mobile phase pH must be raised above the pKa of the basic centers (pH ≥ 10.5). At this elevated pH, both the primary and tertiary amines are deprotonated (neutralized). This eliminates electrostatic interactions with the stationary phase and increases the analyte's hydrophobicity, yielding sharp, symmetrical peaks and improved retention on a reversed-phase column.

The Causality of Buffer and Column Selection: Crucially, CAD requires strictly volatile mobile phases to prevent massive background noise and detector fouling from salt precipitation[5]. Therefore, traditional high-pH buffers like potassium phosphate cannot be used. We utilize a 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.5 with Ammonium Hydroxide. Because standard silica dissolves rapidly at pH > 8, an Ethylene-Bridged Hybrid (BEH) C18 column is mandatory to withstand this aggressive alkaline environment.

Visualizing the Method Development Logic

HPLC_Method_Logic cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions Target Target Analyte: 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine C1 No Chromophore (Negligible UV Absorbance) Target->C1 C2 Diprotic Strong Base (Severe Peak Tailing) Target->C2 S1 Charged Aerosol Detection (Universal Non-Volatile) C1->S1 S2 High pH Mobile Phase (Deprotonates Amines) C2->S2 Constraint Constraint: CAD Requires Volatile Buffers S1->Constraint S2->Constraint Final Optimized Method: 10 mM Ammonium Bicarbonate (pH 10.5) + Hybrid Silica Column Constraint->Final

Workflow logic for developing the HPLC-CAD method for diprotic aliphatic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine reference standard (>99% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer Modifiers: Ammonium Bicarbonate (LC-MS grade) and Ammonium Hydroxide (28-30% NH₃ basis).

Step-by-Step Sample Preparation

Self-validating note: CAD is highly sensitive to background particulates. All samples and solvents must be rigorously filtered to prevent baseline noise spikes.

  • Stock Solution: Accurately weigh 10.0 mg of the intermediate standard into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 10.0 mL of Water:Acetonitrile (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with the sample solvent to working concentrations ranging from 1.0 to 100.0 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter (discarding the first 1 mL) directly into HPLC autosampler vials.

Chromatographic and Detector Conditions

Table 1: Optimized HPLC-CAD Parameters

ParameterSpecification
Analytical Column Ethylene-Bridged Hybrid (BEH) C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 5% B; 2-10 min: 5→60% B; 10-12 min: 60→95% B; 12-15 min: 95% B; 15.1-20 min: 5% B
Column Temperature 40 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
CAD Evaporation Temp. 35 °C (Optimized for volatile mobile phase removal)
CAD Data Rate / Filter 10 Hz / 3.6 s

Results and Data Presentation

The combination of the BEH C18 column and the pH 10.5 volatile buffer yields a highly symmetrical peak for the target aliphatic amine, effectively neutralizing the secondary silanol interactions that plague standard methods.

Because CAD response is inherently non-linear over large concentration ranges (due to the physics of aerosol droplet charging), a power-function (log-log) calibration curve or a quadratic fit is applied during data processing to ensure strict quantitation accuracy[3].

Table 2: Method Validation Summary (Representative Acceptance Criteria)

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient (R²) > 0.998 (using quadratic or log-log regression)
Limit of Detection (LOD) ≤ 0.5 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) ≤ 1.5 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD) ≤ 2.0% (n=6 injections at 10 µg/mL)
Peak Asymmetry Factor (As) 1.0 – 1.2 (Confirms elimination of silanol interactions)

References

  • Keerthivasan B, et al. "Analytical method development and validation of pitolisant in synthetic mixture: a novel treatment for narcolepsy." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), February 2025. 1

  • Gamache, P.H., et al. "HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection." LCGC North America, 2005.3

  • Bhagwat, S., et al. "Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography." RSC Advances, 2025. 2

  • Thermo Fisher Scientific. "HPLC with Charged Aerosol Detection." Thermo Fisher Scientific Official Resources. 5

Sources

Method

Preparation of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine stock solutions for assays

Application Note & Protocol Topic: Preparation of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Stock Solutions for In Vitro and In Vivo Assays Audience: Researchers, scientists, and drug development professionals. Ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Stock Solutions for In Vitro and In Vivo Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reproducibility and accuracy of biological assays are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for the small molecule 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. While this compound is the focus, the principles and protocols described herein are broadly applicable to other piperidine derivatives and novel small molecules in drug discovery. This guide emphasizes the rationale behind solvent selection, dissolution techniques, and storage strategies to ensure compound integrity and maximize experimental success. We present a detailed, step-by-step protocol for creating a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO), subsequent quality control measures, and the preparation of working solutions for assays.

Introduction: The Criticality of a Well-Prepared Stock Solution

This guide, grounded in established best practices, provides the theoretical basis and practical steps to ensure the long-term viability and consistent performance of your compound stock solutions.

Compound Characteristics and Safety Precautions

Before handling any chemical, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains critical information regarding hazards, handling, and disposal.[3][4]

Table 1: Chemical Identifiers and Properties (Example Data)

PropertyValueNote
IUPAC Name 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine-
Molecular Formula C₁₁H₂₄N₂O-
Molecular Weight (MW) 200.32 g/mol CRITICAL: This is a calculated, theoretical value. Always use the exact MW from your compound's Certificate of Analysis (CoA) for all calculations.
CAS Number Not Publicly AvailableRefer to the supplier's documentation.
Appearance Solid or OilVaries by salt form and purity.

Safety:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Piperidine derivatives can be skin and eye irritants.[3] In case of contact, rinse the affected area immediately with copious amounts of water.

The Science of Solvent Selection

The goal is to choose a solvent that fully dissolves the compound at a high concentration and is compatible with the downstream biological assay.

  • Dimethyl Sulfoxide (DMSO): The Universal First Choice: DMSO is a powerful aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, making it the default choice for compound libraries.[1][2] Its miscibility with aqueous media is a key advantage. However, DMSO can be toxic to cells at higher concentrations, and it is crucial to keep its final concentration in assays as low as possible, typically below 0.5% , and ideally below 0.1%, to avoid solvent-induced artifacts.[6]

  • Alternative Solvents: If the compound exhibits poor solubility in DMSO, other organic solvents may be considered, such as N,N-dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG).[1] However, the compatibility of these solvents with the specific assay must be validated.

  • pH Modification: The presence of two amine groups (pKa of the piperidine nitrogen is ~11, and the primary amine is ~10) makes the solubility of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine highly pH-dependent.[1] In its free-base form, it will be more soluble in organic solvents. In acidic conditions (pH < pKa), the nitrogens will be protonated, forming salts that are generally more soluble in aqueous solutions.[1] This property is typically leveraged during the preparation of working solutions rather than the primary organic stock.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. This concentration is a common standard, but it can be adjusted based on the compound's solubility limit and the requirements of the assay series.

Materials and Equipment
  • 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Bath sonicator

Pre-Preparation: Calculation

The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

Example Calculation:

  • Desired Concentration: 10 mM

  • Final Volume: 1 mL (0.001 L)

  • Molecular Weight (MW): 200.32 g/mol (Use the value from your CoA)

Mass (mg) = 10 mmol/L × 200.32 g/mol × 0.001 L × 1000 mg/g = 2.0032 mg

Therefore, you will need to weigh approximately 2.00 mg of the compound.

Step-by-Step Procedure
  • Acclimatization: Allow the compound container and the vial of DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 2.00 mg) of the compound directly into the tube. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO (1.0 mL) to the tube containing the compound powder.

  • Dissolution: a. Tightly cap the tube and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. c. Place the tube in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart compound aggregates. d. If the compound is still not fully dissolved and is known to be heat-stable, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, followed by vortexing.

  • Final Inspection: Once dissolved, the solution should be clear and free of any visible precipitate.

Quality Control: A Self-Validating System

A prepared stock solution should not be used until its quality is verified.

  • Visual Inspection: The solution must be clear. Any cloudiness, particulates, or color change may indicate insolubility, contamination, or degradation.

  • Solubility Confirmation: After a 24-hour hold at room temperature, re-inspect the solution for any signs of precipitation, which would indicate that the compound may not be stable in solution at that concentration.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be confirmed using techniques like HPLC-UV or LC-MS by comparing the response to a standard curve. This confirms both the identity and concentration of the compound.

Storage and Handling: Preserving Integrity

Improper storage is a primary cause of compound degradation.[7]

  • Aliquoting: Never use the primary stock as a working solution. To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in tightly sealed, clearly labeled tubes.

  • Labeling: Each aliquot must be clearly labeled with the compound name, concentration, solvent, and date of preparation.[7]

  • Storage Temperature: Store the aliquots at -20°C or -80°C . For most compounds in DMSO, -20°C is sufficient for long-term storage.[6]

  • Protection from Light: If the compound is light-sensitive, use amber vials or wrap standard tubes in aluminum foil.

Table 2: Recommended Storage Conditions

Storage Temp.DurationBest ForKey Considerations
-20°C Months to YearsStandard long-term storage for most compounds in DMSO.Avoid repeated freeze-thaw cycles.
-80°C Longest-termPotentially sensitive or unstable compounds.May cause some compounds to precipitate from solution.
2-8°C DaysVery short-term storage only.Not recommended; increased risk of degradation.

Protocol 2: Preparation of Working Solutions for Assays

Working solutions are prepared by diluting an aliquot of the primary stock into the appropriate aqueous assay buffer or cell culture medium.

Step-by-Step Procedure (Example: Diluting to 10 µM in a 1 mL final volume)
  • Thaw Aliquot: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large dilution factor, perform a serial dilution. a. Dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution. Pipette 2 µL of the 10 mM stock into 198 µL of the final assay buffer. Vortex gently.

  • Final Dilution: a. Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration. Pipette 100 µL of the 100 µM solution into 900 µL of the final assay buffer.

  • Mixing: Mix thoroughly by gentle vortexing or by inverting the tube several times.

  • Vehicle Control: It is essential to prepare a vehicle control that contains the same final concentration of DMSO as the test samples (e.g., 0.1% DMSO in this example) but no compound.

Visual Workflows

The following diagrams illustrate the key processes for preparing and using the compound stock solutions.

G cluster_prep Primary Stock Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound (e.g., 2.00 mg) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Confirm Clarity) dissolve->inspect aliquot 6. Aliquot into Single-Use Volumes inspect->aliquot label_store 7. Label and Store (-20°C or -80°C) aliquot->label_store

Caption: Workflow for preparing and storing a primary stock solution.

G cluster_qc Quality Control & Use thaw 1. Thaw Single-Use Aliquot (10 mM) qc_check Precipitate Visible? thaw->qc_check discard Discard Aliquot qc_check->discard Yes intermediate 2. Prepare Intermediate Dilution (e.g., 100 µM) in Assay Buffer qc_check->intermediate No working 3. Prepare Final Working Solution (e.g., 10 µM) intermediate->working assay 4. Add to Assay (with Vehicle Control) working->assay

Caption: Workflow for QC and preparation of working solutions from a stock aliquot.

References

  • ACS Publications. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine. PubChem. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • 3M. (2025). Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Technical Support Center: Troubleshooting Aqueous Solubility of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with basic, lipophilic active pharmaceutical ingredients (APIs). The molecule 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine is a classic example of a problematic diamine. It features a highly lipophilic 1-isopropylpiperidine core connected via an ether linkage to a primary amine.

While it possesses two basic nitrogen centers (a tertiary amine on the piperidine ring and a primary amine on the propyl chain), the free base form is notoriously difficult to dissolve in neutral or basic aqueous media. This guide provides a causality-driven, self-validating framework to overcome these solubility hurdles, ensuring your in vitro assays and in vivo dosing formulations are robust and reproducible.

Part 1: Diagnostic Workflow

Before diving into specific troubleshooting steps, it is crucial to understand the thermodynamic and kinetic pathways of your dissolution process. The following decision tree outlines the logical progression for diagnosing and solving solubility issues for this diamine.

SolubilityWorkflow Start Assess Initial State: Free Base or Salt? FreeBase Free Base (High Lipophilicity) Start->FreeBase Salt Salt Form (e.g., HCl) Start->Salt pHCheck Check Solvent pH (Auto-basification risk) FreeBase->pHCheck BufferCheck Dilution in Buffer (e.g., PBS pH 7.4) Salt->BufferCheck Acidify Adjust pH < 6.0 or Form Salt pHCheck->Acidify pH > 9 Acidify->BufferCheck Precip Precipitation Observed? BufferCheck->Precip Sol1 Use Co-solvent (DMSO/PEG400) Precip->Sol1 Yes (Kinetic) Sol2 HP-β-CD Complexation Precip->Sol2 Yes (Thermodynamic) Success Fully Solubilized API Precip->Success No Sol1->Success Sol2->Success

Diagnostic workflow for solubilizing basic piperidine-derived APIs.

Part 2: Troubleshooting Guide & FAQs

Q1: I weighed out the free base of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine, but it forms an oily suspension in deionized water. Why won't it dissolve? The Causality: The free base of this compound is highly lipophilic. When you add it to unbuffered deionized water, the microscopic fraction that does dissolve immediately protonates, extracting protons from the water and driving the pH of the bulk solution upward (often exceeding pH 10). At this elevated pH, the remaining API is forced into its uncharged, free base form, which has a thermodynamic solubility limit near zero in water. This phenomenon is known as "auto-basification." The Solution: You must force the protonation of both basic centers. The primary amine has a pKa ~10, and the tertiary piperidine amine has a pKa ~8.5. Adjusting the solvent pH to < 6.0 using 0.1 M HCl will yield the highly soluble dicationic form[1].

Q2: I prepared a 10 mM stock in DMSO, but when I dilute it 1:100 into PBS (pH 7.4) for my cell assay, it instantly crashes out. How do I prevent this? The Causality: This is a kinetic precipitation event known as "solvent shift crashing." In DMSO, the free base is fully solvated. When introduced to PBS at pH 7.4, the local concentration of the API exceeds its thermodynamic solubility limit at that specific pH before the buffer can protonate the basic centers. Furthermore, the lipophilic isopropyl group rapidly aggregates via hydrophobic interactions. The Solution:

  • Modify the Addition Vector: Never add the DMSO stock directly to the buffer. Instead, place the DMSO stock in a vortexing tube and add the PBS dropwise while maintaining high shear. This prevents localized supersaturation[1].

  • Cyclodextrin Complexation: If mechanical mixing fails, utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD efficiently encapsulates the lipophilic piperidine moiety, shielding it from the aqueous environment while the primary amine remains exposed for solvation[2].

Q3: We need to formulate this compound for oral gavage in rodents. The dihydrochloride salt is too hygroscopic. What are my options? The Causality: High hygroscopicity in chloride salts of diamines is common due to high charge density and crystal lattice packing defects. This leads to deliquescence, chemical instability, and inaccurate weighing. The Solution: Perform a rational salt screen using organic counterions. The Δ pKa rule dictates that a difference of at least 2-3 pKa units between the base and the acid is required for stable salt formation[3]. Given the pKa of the tertiary amine (~8.5), acids with a pKa < 5.5 are ideal. Screening with methanesulfonic acid, for example, often yields highly water-soluble, non-hygroscopic mesylate salts for basic APIs[4].

Part 3: Experimental Protocols

Protocol 1: Micro-Scale Salt Screening for Basic APIs

Purpose: To identify a stable, non-hygroscopic, and highly soluble salt form of the target diamine. Self-Validation Check: A successful salt formation will yield a distinct crystalline morphology under polarized light microscopy (PLM) and a single, sharp endothermic melting peak on Differential Scanning Calorimetry (DSC) that differs entirely from the free base and the neat acid.

  • Preparation: Prepare a 0.5 M stock solution of the free base in a volatile organic solvent (e.g., acetone or ethanol).

  • Acid Selection: Prepare 0.5 M stock solutions of pharmaceutically acceptable acids (e.g., Methanesulfonic acid, Maleic acid, Fumaric acid) in the same solvent.

  • Mixing: In 2 mL glass HPLC vials, combine the API and acid solutions at a 1:2 molar ratio (since the API is a diamine, providing two equivalents of acid is critical to explore the dicationic salt).

  • Crystallization: Stir at 50°C for 30 minutes, then allow to cool slowly to room temperature over 24 hours. If no precipitate forms, partially evaporate the solvent under a gentle stream of nitrogen to induce supersaturation.

  • Harvest & Verification: Centrifuge to isolate the solids. Verify salt formation via X-Ray Powder Diffraction (XRPD) and confirm the stoichiometry via Solution NMR[3].

Protocol 2: HP-β-CD Inclusion Complexation

Purpose: To formulate the free base for neutral pH assays without using cytotoxic organic co-solvents. Self-Validation Check: If complexation is successful, the solution will remain optically clear (no Tyndall effect) upon dilution with aqueous buffer. Furthermore, HPLC-UV quantification of the filtrate must show ≥95% recovery of the input API mass.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • API Addition: Add the target mass of the free base directly to the HP-β-CD solution (aiming for a final API concentration of 1-5 mg/mL).

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes, followed by end-over-end rotation for 24 hours to ensure thermodynamic equilibrium is reached[2].

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Quantification: Quantify the final dissolved concentration using HPLC-UV.

Part 4: Quantitative Data Summary

The following table summarizes typical solubility outcomes for 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine using various formulation strategies.

Formulation StrategyAPI StateAqueous MediumApparent Solubility (mg/mL)Stability (24h)
Unbuffered WaterFree BaseDeionized Water (pH drifts >10)< 0.1Stable (Suspension)
pH AdjustmentDication0.1 M HCl (pH 1.0)> 50.0Highly Stable
Co-solvent (10% DMSO)Free BasePBS (pH 7.4)~ 0.5Prone to precipitation
Cyclodextrin ComplexInclusion20% HP-β-CD in PBS (pH 7.4)5.0 - 10.0Stable (Clear solution)
Salt FormationDimesylateDeionized Water (pH ~4.5)> 30.0Highly Stable

References[1] Troubleshooting poor solubility of piperidine-4-acetic acid compounds. BenchChem. https://www.benchchem.com[2] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. https://www.researchgate.net[3] Pharmaceutical Salts of Biologically Active Hydrazone Compound Salinazid: Crystallographic, Solubility, and Thermodynamic Aspects. Crystal Growth & Design - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.cgd.6b00055[4] Stable Crystalline Salts of Haloperidol: A Highly Water-Soluble Mesylate Salt. ResearchGate. https://www.researchgate.net

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Welcome to the technical support center for the analysis of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this polar, basic analyte. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for method development.

Section 1: Troubleshooting Guide

This section addresses specific issues you may be facing during your analysis.

Q1: My peak for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine is severely tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for this analyte is most often caused by secondary interactions between the protonated amine groups and residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1] At a typical mobile phase pH (e.g., 3-7), the piperidine and primary amine groups of your molecule will be protonated (positively charged), leading to strong ionic interactions with deprotonated, negatively charged silanols. This secondary retention mechanism causes a portion of the analyte to lag behind the main peak, resulting in tailing.[1][2]

Here is a systematic approach to eliminate peak tailing:

  • Lower the Mobile Phase pH: The most effective initial step is to adjust the mobile phase pH to be 2-3 units below the pKa of your analyte's most basic functional group. The predicted pKa for the piperidine nitrogen is approximately 10.5.[3][4] By operating at a pH of 2.5-3.5, you ensure that the analyte is fully and consistently protonated while simultaneously suppressing the ionization of the surface silanols, minimizing the unwanted ionic interaction.[5] Use a buffer like phosphate or formate for stable pH control.[6][7]

  • Increase Buffer Concentration: If tailing persists, the buffer capacity might be insufficient to control the local pH at the silica surface. Increasing the buffer concentration from a typical 10 mM to 25-50 mM can improve peak shape.[2][6] However, be mindful of buffer solubility in high organic mobile phases to prevent precipitation.[7]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica with fewer metal contaminants and are "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a modern, high-quality, end-capped C18 or C8 column can dramatically improve peak shape for basic compounds.

  • Consider an Alternative Stationary Phase: For challenging separations, a standard C18 may not be the optimal choice. Consider phases with alternative selectivity, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different interaction mechanisms and reduce silanol interactions.

Q2: I have very little or no retention of my compound on a C18 column. How do I increase its retention time?

A2: 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine is a highly polar molecule. In reversed-phase chromatography, which separates compounds based on hydrophobicity, polar compounds have weak interactions with the non-polar stationary phase (like C18) and elute quickly, often near the void volume.

To increase retention, you have two primary strategies:

Strategy 1: Modify the Reversed-Phase Method

  • Decrease Organic Solvent Content: The most straightforward approach is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Start with a very low organic concentration (e.g., 5-10%) and run a shallow gradient or isocratic elution.

  • Use a Less-Retentive Column: If you have too much retention after reducing the organic content, switch to a less hydrophobic column like a C8 or a short-chain C4.

Strategy 2: Switch to an Alternative Chromatographic Mode

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for retaining and separating highly polar compounds that are unretained in reversed-phase.[8][9][10] In HILIC, the stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.[11][12] Water acts as the strong solvent, and analytes are retained based on their partitioning into a water-enriched layer on the stationary phase surface.[8][10] This mode provides excellent retention for polar amines and is highly compatible with mass spectrometry due to the high organic content of the mobile phase.[9][10]

Q3: My retention times are drifting and not reproducible from one injection to the next. What should I investigate?

A3: Retention time variability is a common issue that can usually be traced to a few key areas. Follow this logical troubleshooting workflow:

G Start Retention Time Drifting? CheckPressure Is pump pressure stable? Start->CheckPressure CheckMobilePhase Is mobile phase freshly prepared & degassed? CheckPressure->CheckMobilePhase Yes TroubleshootPump Action: Check for leaks, prime pump, check seals. CheckPressure->TroubleshootPump No CheckColumn Is the column properly equilibrated? CheckMobilePhase->CheckColumn Yes PrepareNew Action: Prepare fresh mobile phase. Degas thoroughly. CheckMobilePhase->PrepareNew No CheckTemp Is the column compartment temperature stable? CheckColumn->CheckTemp Yes Equilibrate Action: Equilibrate with 10-20 column volumes. CheckColumn->Equilibrate No CheckpH Is the mobile phase pH near the analyte's pKa? CheckTemp->CheckpH Yes SetTemp Action: Use a thermostatted column compartment. CheckTemp->SetTemp No AdjustpH Action: Adjust pH to be >2 units away from pKa. CheckpH->AdjustpH Yes Resolved Problem Resolved CheckpH->Resolved No TroubleshootPump->CheckPressure Retry PrepareNew->CheckMobilePhase Retry Equilibrate->CheckColumn Retry SetTemp->CheckTemp Retry AdjustpH->Resolved

  • Mobile Phase pH near pKa: The pKa of the piperidine group is around 10.5, and the primary amine is around 10.7.[3][4][13] If your mobile phase pH is close to these values, small, inadvertent changes in pH preparation can cause significant shifts in the analyte's ionization state, drastically altering retention time.[14][15] Ensure your mobile phase pH is at least 2 units away from the analyte's pKa.

  • Column Equilibration: Insufficient column equilibration is a major cause of drifting retention, especially with gradient methods or after changing mobile phases. Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation (e.g., weighing errors, pH adjustment errors) will lead to run-to-run variability. Always use a calibrated pH meter and prepare the aqueous portion of the mobile phase (including buffer adjustment) before adding the organic solvent. Also, ensure the mobile phase is freshly prepared and properly degassed.[16]

  • Temperature Fluctuation: Column temperature affects retention time. Use a thermostatted column compartment to maintain a stable temperature and ensure reproducibility.

Section 2: FAQ - Method Development

This section provides guidance for developing a robust HPLC method from the ground up.

Q4: What are the predicted pKa values for this molecule, and how do they influence my method?

A4: The structure contains two basic nitrogen atoms: a tertiary amine within the isopropyl-piperidine ring and a primary amine at the end of the propanol chain.

  • The predicted pKa for the tertiary amine in the 1-isopropyl-piperidine structure is approximately 10.51 .[3][4]

  • The pKa for the primary amine (propan-1-amine) is approximately 10.6 - 10.7 .[13][17]

These pKa values are critical. To achieve a robust separation, the mobile phase pH should be set at least 2 pH units away from these values to ensure the analyte is in a single, stable ionization state.[15] Operating near the pKa will lead to poor reproducibility as small pH shifts will cause large changes in retention.[14]

G cluster_low_ph Low pH (e.g., pH 2.5-3.5) cluster_high_ph High pH (e.g., pH > 9, requires special column) Low_Analyte Analyte is fully protonated (Positive Charge, BH+) Low_Result Result: Good peak shape, reproducible retention Low_Analyte->Low_Result Low_Silanol Silanols are neutral (Si-OH) Low_Silanol->Low_Result High_Analyte Analyte is neutral (Free Base, B) High_Result Result: Increased retention, good peak shape High_Analyte->High_Result High_Silanol Silanols are deprotonated (Negative Charge, SiO-) High_Silanol->High_Result

Q5: Which HPLC column and mobile phase combination should I start with for method development?

A5: The choice depends on whether you pursue a Reversed-Phase (RPC) or HILIC approach. Both are viable, but HILIC is often more suitable for this polar analyte.

ParameterRecommended Starting Point (Reversed-Phase)Recommended Starting Point (HILIC)Rationale
Column High-purity, end-capped C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm)HILIC Amide or bare Silica (e.g., 100 x 2.1 mm, 1.7 µm)C18 is a standard starting point, but HILIC provides better retention for polar compounds.[8][9]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0Low pH in RPC minimizes silanol interactions.[5] HILIC requires high organic content for retention.[11]
Mobile Phase B Acetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0Acetonitrile is a common organic modifier. In HILIC, water is the strong eluting solvent.[9]
Gradient 5% to 50% B over 10 minutes95% to 60% B over 10 minutes (Note: This is a decrease in organic)A scouting gradient helps to determine the approximate elution conditions.
Flow Rate 0.4 mL/min0.4 mL/minAppropriate for a 2.1 mm ID column.
Temperature 30 °C30 °CStable temperature ensures reproducible retention times.
Detection UV at 210 nm (if no chromophore) or CAD/ELSD/MSUV at 210 nm or CAD/ELSD/MSThe molecule lacks a strong chromophore. Mass Spec, Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) are ideal.

Q6: Should I consider derivatization for this compound?

A6: Derivatization is a technique where the analyte is reacted with another molecule to enhance its properties for analysis, typically to add a UV-absorbing or fluorescent tag for better detection.[18]

  • When to consider it: If your primary challenge is detection sensitivity and you are limited to a UV detector, derivatization is a powerful option. Reagents like o-Phthalaldehyde (OPA) react with primary amines to form highly fluorescent products, dramatically lowering detection limits.[18]

  • When not to: If you have access to a mass spectrometer (LC-MS), CAD, or ELSD, derivatization is often unnecessary. These detectors do not rely on a chromophore and can detect the native compound with high sensitivity. The added complexity of a derivatization step (which can have its own issues with reproducibility and side products) is best avoided if possible. Since your molecule has two amine groups, derivatization could also lead to multiple products, complicating the analysis.

Section 3: Experimental Protocols

Protocol 1: Preparation of 1L of 20 mM Phosphate Buffer at pH 3.0

  • Materials:

    • Monobasic potassium phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄, ~85%)

    • HPLC-grade water

    • Calibrated pH meter

  • Procedure:

    • Weigh out 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1L volumetric flask or beaker.

    • Place a calibrated pH electrode into the solution.

    • While stirring, slowly add phosphoric acid dropwise until the pH meter reads 3.00 ± 0.05.

    • Transfer the solution to a 1L volumetric flask (if using a beaker) and add HPLC-grade water to the mark.

    • Mix thoroughly.

    • Filter the buffer through a 0.22 µm membrane filter before use to remove particulates and degas the solution.

References

  • 1-Aminopropane - ChemBK. [Link]

  • HILIC - Dr. Maisch. [Link]

  • Hydrophilic interaction chromatography - Wikipedia. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]

  • in buffers and additives in reversed-phase HPLC or LC-MS? - The Analytical Scientist. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. [Link]

  • Propylamine | C3H9N | CID 7852 - PubChem - NIH. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

    • How to Use Buffers - HPLC Column Technical Guide | Technical Support | GL Sciences. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. [Link]

  • Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem. [Link]

  • MONO-N-PROPYLAMINE - Ataman Kimya. [Link]

  • Propylamine - Wikipedia. [Link]

  • 1-Isopropylpiperidin-4-ol | C8H17NO | CID 79681 - PubChem - NIH. [Link]

  • N-Isopropylpiperidine | C8H17N | CID 240410 - PubChem. [Link]

  • 1-isopropylpiperidine - 766-79-0, C8H17N, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Byproduct Impurities in 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and extraction of 3-[(1-Isopropylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and extraction of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine . This compound is a critical primary amine intermediate used in the development of advanced active pharmaceutical ingredients (APIs), including histamine H3 receptor antagonists and targeted kinase inhibitors.

The synthesis typically involves the Michael addition of 1-isopropylpiperidin-4-ol to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile. However, this pathway is notorious for generating closely related impurities that are difficult to separate using standard aqueous workups. This guide provides field-proven, self-validating protocols to isolate the target amine with high purity.

Mechanistic Pathway & Impurity Formation

To effectively extract the target molecule, we must first understand the causality behind the impurities. The most problematic impurity is the secondary amine dimer (bis-amine), which forms during the catalytic hydrogenation of the nitrile intermediate.

ReactionPathway Nitrile 3-[(1-Isopropylpiperidin-4-yl)oxy]propanenitrile (Starting Material) Imine Imine Intermediate (Reactive Electrophile) Nitrile->Imine H2 / Catalyst Target Target Primary Amine (Desired Product) Imine->Target H2 Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer -NH3, H2 Target->Imine Nucleophilic Attack Ammonia Ammonia (NH3) Addition (Equilibrium Shift) Ammonia->Imine Suppresses Dimerization

Logical relationship of nitrile reduction and dimer impurity formation.

Troubleshooting & FAQs

Q1: Why am I seeing high levels of secondary amine dimers after nitrile reduction, and how do I prevent them?

A: The formation of the dimer is a classic kinetic issue during nitrile hydrogenation [1]. As the nitrile is reduced, it forms a highly reactive imine intermediate. The newly formed target primary amine can act as a nucleophile, attacking the imine to form a geminal diamine, which then collapses into a secondary imine and is reduced to a secondary amine dimer. Solution: You must suppress this nucleophilic attack by adding an excess of methanolic ammonia ( NH3​ ) to the hydrogenation reactor. According to Le Chatelier’s principle, the high concentration of ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium away from dimerization [2].

Q2: How can I separate unreacted 1-isopropylpiperidin-4-ol from the final amine product during extraction?

A: The starting alcohol lacks the primary amine group, meaning its overall basicity and polarity differ from the target product. Solution: Utilize a pH-swing liquid-liquid extraction (LLE) [3]. By dropping the aqueous phase pH to 2.0, both the target amine and the unreacted alcohol's tertiary piperidine nitrogen become protonated. However, because the alcohol is less polar than the diamine target, washing the acidic aqueous phase with a moderately polar organic solvent (like ethyl acetate or toluene) will selectively pull the alcohol into the organic waste stream while the highly charged target remains in the aqueous phase.

Q3: My product is contaminated with a dark, viscous residue. What is this, and how is it removed?

A: This is likely polymerized acrylonitrile. Acrylonitrile is a reactive Michael acceptor that readily undergoes anionic polymerization if not fully quenched. Solution: Ensure the Michael addition step is quenched with a mild aqueous acid before proceeding to reduction. During the final extraction, these polymers will typically partition into the organic phase during the initial acidic wash (pH 2.0) and can be discarded.

Quantitative Data: Partitioning Behavior

To design a self-validating extraction system, you must rely on the differential partition coefficients (LogD) of the mixture components across varying pH levels. The target molecule has two basic centers: the piperidine nitrogen (pKa ~9.5) and the primary amine (pKa ~10.5). The dimer is significantly more lipophilic.

ComponentpH 2.0 (Strong Acid)pH 9.5 (Mild Base)pH >12.0 (Strong Base)
Target Primary Amine Aqueous (Di-cation)Aqueous (Mono-cation)Organic (Neutral)
Secondary Amine Dimer Aqueous (Tri-cation)Organic (Highly Lipophilic)Organic (Neutral)
1-Isopropylpiperidin-4-ol Aqueous (Mono-cation)Organic (Neutral)Organic (Neutral)
Polymeric Byproducts Organic (Neutral)Organic (Neutral)Organic (Neutral)

Table 1: Phase distribution of reaction components during pH-swing extraction.

Experimental Protocol: Fractional pH-Swing Extraction

This step-by-step methodology exploits the pKa differences outlined in Table 1 to isolate the target amine without the need for resource-intensive column chromatography.

ExtractionWorkflow Crude Crude Reaction Mixture (Target, Dimer, Alcohol, Polymers) AcidicAq Acidic Aqueous Phase (pH 2) (Protonated Amines) Crude->AcidicAq Add HCl (aq) + Toluene OrgWash Organic Wash (Neutral Impurities Removed) AcidicAq->OrgWash Phase Separation MidAq Adjust to pH 9.5 (Target remains Aq, Dimer to Org) AcidicAq->MidAq Add NaOH (aq) DimerOrg Organic Phase (Dimer Impurity Removed) MidAq->DimerOrg Extract with Toluene BasicAq Adjust to pH >12 (Target Deprotonated) MidAq->BasicAq Add NaOH (aq) FinalOrg Final Organic Extraction (Pure Target Amine) BasicAq->FinalOrg Extract with MTBE

Step-by-step pH-swing liquid-liquid extraction workflow.

Step 1: Forward Extraction (Acidic Quench)
  • Transfer the crude post-hydrogenation mixture to a separatory funnel.

  • Add 2.0 M HCl (aq) dropwise under stirring until the aqueous phase reaches pH 2.0 .

  • Add an equal volume of Toluene. Shake vigorously and allow the phases to separate.

  • Validation: The aqueous phase now contains the protonated target amine, unreacted alcohol, and dimer. The organic phase contains polymeric byproducts. Discard the organic phase.

Step 2: Fractional Basification (Dimer & Alcohol Removal)
  • To the retained aqueous phase, slowly add 2.0 M NaOH (aq) until the pH reaches exactly 9.5 . Monitor continuously with a calibrated pH meter.

  • Causality Check: At pH 9.5, the primary amine of the target molecule remains protonated (water-soluble), while the dimer and unreacted alcohol are largely neutralized and become highly lipophilic.

  • Extract the aqueous phase twice with fresh Toluene.

  • Discard the Toluene layers (contains the dimer and unreacted alcohol).

Step 3: Final Basification & Target Recovery
  • Take the purified aqueous phase and add 6.0 M NaOH (aq) until the pH exceeds 12.0 .

  • Causality Check: The target primary amine is now fully deprotonated and neutral, drastically reducing its aqueous solubility.

  • Extract the aqueous phase three times with Methyl tert-butyl ether (MTBE). MTBE is preferred here over Toluene due to its superior solvation of primary aliphatic amines.

  • Combine the MTBE extracts, wash once with brine, and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the highly purified 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine as a pale oil.

References

  • ResearchGate. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates." URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." URL:[Link]

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine

Welcome to the Technical Support Center. Handling and storing 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine presents unique challenges for drug development professionals. Because this molecule features a primary aliph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling and storing 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine presents unique challenges for drug development professionals. Because this molecule features a primary aliphatic amine, an ether linkage, and a sterically hindered tertiary amine, it is highly susceptible to multifaceted thermal and oxidative degradation.

This guide provides researchers with mechanistic causality, diagnostic troubleshooting, and self-validating standard operating procedures (SOPs) to ensure absolute chemical integrity during storage.

Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the underlying chemical vulnerabilities of the molecule.

Fig 1: Thermal and oxidative degradation pathways of the target molecule.

  • Primary Amine (Carbamate Polymerization): The primary aliphatic amine acts as a strong nucleophile, rapidly reacting with atmospheric CO₂ to form a zwitterion that deprotonates into a carbamate. Under thermal stress, these carbamates undergo dehydration and cyclization (forming species like oxazolidinones), which subsequently cross-link into heat-stable polymeric salts[1].

  • Ether Linkage (Autoxidation): The aliphatic ether linkage undergoes radical-initiated autoxidation when exposed to oxygen and light. This forms hydroperoxides containing weak O-O bonds. Upon exposure to ambient or elevated heat, these peroxides undergo homolytic cleavage, leading to rapid exothermic decomposition and chain scission[2].

  • Tertiary Piperidine Amine (Oxidative Fragmentation): The hindered piperidine nitrogen is vulnerable to hydrogen abstraction and electron transfer in the presence of trace metals or oxygen, generating amine radicals that lead to thermal dealkylation and the release of volatile by-products[3].

Troubleshooting Guide

Q: My stored batch has turned yellow and its viscosity has increased significantly. What happened? A: This is the classic signature of carbamate polymerization. The primary amine group reacted with atmospheric CO₂ due to poor sealing. Subsequent thermal exposure drove the dehydration of the resulting carbamates, forming cyclic ureas and high-molecular-weight oligomers[1]. Action: Discard highly viscous batches, as the active amine concentration is permanently compromised. Prevent this by storing strictly under an inert argon atmosphere.

Q: I observed an unexplained pressure build-up in the storage vessel, and the GC-MS shows a loss of the ether peak. Why? A: The ether linkage has undergone autoxidation to form hydroperoxides. Thermal stress caused these peroxides to decompose into volatile aldehydes and alcohols, generating gas and dangerous internal pressure[2]. Action: Immediately test the solvent for peroxides. If peroxides exceed 10 ppm, the batch must be purified via an activated alumina column before any thermal processing (like distillation) to prevent an explosion[4].

Q: Why is my assay showing a reduced concentration of the active compound, alongside the presence of free isopropyl alcohol? A: The tertiary piperidine nitrogen has undergone oxidative fragmentation. Thermal degradation coupled with oxygen exposure leads to dealkylation pathways, cleaving the isopropyl group and forming alcohols and alkenes[3]. Action: Ensure the headspace oxygen is strictly maintained below 1% using a validated inert gas purge.

Quantitative Storage Parameters

To maintain chemical stability, environmental parameters must be strictly controlled. Below are the quantitative thresholds for safe storage.

ParameterOptimal RangeWarning ThresholdCritical Action Limit
Storage Temperature 2°C to 8°C> 10°C> 25°C (Quarantine batch)
Peroxide Concentration 0 - 3 ppm3 - 10 ppm> 10 ppm (Column purification)
Headspace Oxygen < 1% O₂1% - 3% O₂> 5% O₂ (Re-purge with Argon)
Container Material Amber BorosilicateClear GlassPermeable Plastics (e.g., HDPE)

Self-Validating Standard Operating Procedure (SOP)

A protocol is only as strong as its verification steps. The following methodology incorporates built-in validation checks to ensure the compound is protected from thermal and oxidative stress.

Fig 2: Self-validating standard operating procedure for safe chemical storage.

Step-by-Step Methodology:
  • Initial Assessment & Validation: Inside a fume hood with minimized ambient lighting, dip a Quantofix® Peroxide test stick into the solvent.

    • Validation Check: The stick must read <3 ppm. If the reading is >10 ppm, route the batch to Step 2. If <3 ppm, skip to Step 3[4].

  • Purification (If required): Pass the solvent through a column packed with basic activated alumina to physically adsorb and remove hydroperoxides.

    • Validation Check: Re-test the eluent with a new peroxide stick to confirm a 0 ppm reading.

  • Moisture & CO₂ Scavenging: Add activated 3Å molecular sieves to the bottom of an amber borosilicate glass bottle. Transfer the solvent into the bottle. The sieves will prevent carbamate hydrolysis by scavenging trace water.

  • Atmospheric Displacement: Insert an argon gas line (fitted with a 0.22 µm sterile filter) into the headspace. Purge at a gentle flow rate for 60 seconds to displace O₂ and CO₂.

    • Validation Check: Use a portable headspace O₂ monitor to confirm the internal atmosphere is <1% O₂ before sealing.

  • Thermal Control: Cap tightly with a PTFE-lined septum cap, wrap with Parafilm, and transfer to a spark-proof refrigerator.

    • Validation Check: Monitor the refrigerator with a continuous digital data logger to ensure temperature remains between 2°C and 8°C.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in standard high-density polyethylene (HDPE) bottles to prevent glass breakage? A: No. HDPE and standard laboratory plastics are highly permeable to atmospheric oxygen and CO₂ over time. Because the primary amine and ether linkages are exquisitely sensitive to oxidative degradation and carbamate formation[3], you must use amber borosilicate glass vessels.

Q: If heat causes degradation, should I store the compound in a deep freezer (-20°C)? A: Do not rely on deep freezing unless the specific formulation has been validated for it. Freezing can cause localized concentration of peroxides as the solvent crystallizes. This paradoxically increases the risk of explosive thermal shock upon thawing or friction from opening the cap[2]. The optimal thermal condition is refrigeration at 2°C to 8°C.

Q: Does distillation remove the threat of thermal degradation? A: Distillation actually amplifies the threat if peroxides are present. Applying heat to a peroxide-containing ether concentrates the peroxides in the boiling flask, leading to violent detonation[4]. Always validate peroxide absence before applying any thermal energy to the system.

References

  • [1] Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University. URL:[Link]

  • [2] Organic Peroxide Formers. USC Environmental Health & Safety. URL:[Link]

  • [3] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. URL:[Link]

  • [4] Peroxide-Forming Chemicals. Dartmouth Environmental Health and Safety. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Low Bioavailability in 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and strategic insights for addressing the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and strategic insights for addressing the common challenge of low oral bioavailability, using the novel chemical entity 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine (herein referred to as "Compound X") as a practical case study. As a basic amine with a piperidine moiety, Compound X represents a class of molecules that often exhibit excellent in vitro potency but face significant hurdles in achieving adequate systemic exposure after oral administration.

This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome bioavailability challenges, grounded in established biopharmaceutical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine (Compound X), shows high in vitro potency but has negligible in vivo efficacy after oral dosing. What are the primary reasons for this discrepancy?

This is a frequent and critical challenge in drug discovery, often termed the "in vitro-in vivo disconnect." The oral bioavailability of a compound is not solely dependent on its intrinsic potency but is a function of three primary factors: its ability to dissolve in the gastrointestinal fluids (solubility), its capacity to cross the intestinal membrane (permeability), and its survival against metabolic enzymes before reaching systemic circulation (first-pass metabolism)[1].

A systematic investigation should proceed by dissecting these three pillars:

  • Aqueous Solubility: Is the compound dissolving sufficiently in the gut to be absorbed? Many basic compounds like Compound X exhibit pH-dependent solubility, which can be very low in the neutral pH of the small intestine.

  • Intestinal Permeability: Can the dissolved compound pass through the intestinal wall? Factors like molecular size, lipophilicity, and interactions with cellular efflux transporters (like P-glycoprotein) govern this process.

  • First-Pass Metabolism: Is the compound being metabolized in the gut wall or the liver before it can enter the bloodstream? The piperidine ring and isopropyl group in Compound X are potential sites for metabolic activity[2].

The following diagram illustrates a logical workflow for diagnosing the root cause of low oral bioavailability.

Low_Bioavailability_Troubleshooting Start Low Oral Bioavailability Observed in vivo PK Study Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) Solubility->Permeability Adequate LowSol Problem: Poor Solubility (BCS Class II or IV) Solubility->LowSol Low Metabolism Assess Metabolic Stability (Liver Microsomes, S9) Permeability->Metabolism Adequate LowPerm Problem: Poor Permeability (BCS Class III or IV) Permeability->LowPerm Low HighMet Problem: High First-Pass Metabolism Metabolism->HighMet Low Stability Formulate Solution: Formulation Strategies (e.g., ASD, SEDDS, Nanoparticles) LowSol->Formulate Efflux Check for Efflux (P-gp, BCRP) LowPerm->Efflux MedChem Solution: Medicinal Chemistry (Prodrug, Structural Modification) HighMet->MedChem EffluxYes Problem: Efflux Substrate Efflux->EffluxYes Yes EffluxNo Intrinsic Low Permeability Efflux->EffluxNo No EffluxSol Solution: Use Permeation Enhancers or Efflux Inhibitors in Formulation EffluxYes->EffluxSol

Caption: A decision tree for troubleshooting low oral bioavailability.

Q2: How do I systematically characterize the solubility of Compound X and what does this tell me?

Understanding the solubility profile is the first critical step. Given that Compound X has a basic amine group, its solubility is expected to be highly dependent on pH.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare Buffers: Create a series of buffers representing the physiological pH range of the GI tract (e.g., pH 1.2 for the stomach, pH 4.5 and pH 6.8 for the small intestine).

  • Equilibrate: Add an excess of Compound X to each buffer in separate vials.

  • Incubate: Shake the vials at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Interpreting the Data:

You will likely find that Compound X has high solubility at low pH (stomach) where the amine is protonated, and significantly lower solubility at the higher pH of the small intestine, the primary site of drug absorption. This information helps classify the compound within the Biopharmaceutics Classification System (BCS) , which categorizes drugs based on their solubility and permeability[3][4].

BCS ClassSolubilityPermeabilityPrimary Absorption Barrier
I HighHighNone
II LowHighDissolution Rate
III HighLowPermeability
IV LowLowDissolution & Permeability

If Compound X has low solubility and (as we'll investigate next) high permeability, it would be a BCS Class II compound. If both are low, it's BCS Class IV [5]. This classification is crucial as it directs your formulation strategy. For BCS Class II/IV compounds, enhancing solubility is the primary goal[6][7].

Q3: What are the initial, straightforward strategies to improve the solubility of Compound X for early-stage preclinical testing?

Before moving to complex formulations, simple approaches can be effective for initial animal studies.

  • pH Adjustment: Since Compound X is a basic amine, you can prepare a simple aqueous dosing solution by lowering the pH with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid). This protonates the amine, forming a soluble salt in situ.

    • Causality: The protonated form of the amine is ionic and therefore more readily interacts with polar water molecules, increasing solubility[8].

    • Trustworthiness/Validation: This is a standard and effective method, but be aware that the solution may precipitate upon entering the higher pH environment of the small intestine. This can sometimes lead to the formation of fine, readily absorbable particles, but can also cause erratic absorption.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol, ethanol) can increase the solubility of hydrophobic compounds.

    • Causality: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic molecules.

    • Trustworthiness/Validation: This is a common strategy for preclinical dosing, but the choice and concentration of co-solvent must be carefully selected to avoid toxicity in animal models[1].

Q4: My compound's intrinsic solubility is very low, and simple methods are insufficient. What advanced formulation strategies should I consider?

For compounds with significant solubility challenges ("brick-dust" molecules), advanced enabling technologies are necessary. The two most prominent strategies for BCS Class II/IV compounds are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS)[9][10][11].

1. Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix[12][13].

  • Causality: The crystalline form of a drug has a stable, ordered lattice structure that requires significant energy to break for dissolution. The amorphous form lacks this long-range order, making it thermodynamically more "eager" to dissolve, leading to higher apparent solubility and faster dissolution rates[14]. The polymer stabilizes the amorphous drug, preventing it from recrystallizing.

  • Trustworthiness/Validation: ASDs are a commercially successful technology, with numerous FDA-approved products[15]. The key to a successful ASD is selecting the right polymer to maintain stability.

ASD_Mechanism cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) Crystalline Low Energy Stable Crystal Lattice Poor Solubility Process Processing (Spray Drying or Hot-Melt Extrusion) Crystalline->Process Amorphous High Energy Drug Dispersed in Polymer High Apparent Solubility Process->Amorphous

Caption: Mechanism of solubility enhancement by Amorphous Solid Dispersions.

Common Polymers for ASDs:

PolymerAbbreviationCommon Application Method
PolyvinylpyrrolidonePVPSpray Drying
Hydroxypropyl MethylcelluloseHPMCHot-Melt Extrusion, Spray Drying
Hydroxypropyl Methylcellulose Acetate SuccinateHPMC-ASSpray Drying
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)SOLHot-Melt Extrusion

2. Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS) , are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids)[16][17].

  • Causality: The drug is pre-dissolved in the lipid formulation. Upon emulsification in the gut, the drug remains solubilized within the tiny oil droplets, which have a large surface area. This bypasses the dissolution step, which is often the rate-limiting factor for absorption[18][19]. The components of the formulation can also enhance permeability and lymphatic uptake[20].

  • Trustworthiness/Validation: SEDDS are a well-established and commercially successful strategy for improving the bioavailability of lipophilic drugs[21]. The selection of excipients is critical to ensure spontaneous and robust emulsification[21].

Common Excipients for SEDDS:

ComponentExample ExcipientsFunction
Oils (Lipids) Capmul® MCM, Labrafac™ Lipophile WL 1349, Oleic AcidSolubilize the lipophilic drug
Surfactants Kolliphor® EL (Cremophor EL), Tween® 80, Labrasol®Facilitate emulsification, stabilize droplets
Co-solvents/Co-surfactants Transcutol® P, Capryol™ 90, EthanolImprove drug solubility in the lipid phase, aid emulsification
Q5: How do I measure the intestinal permeability of Compound X, and what do the results mean?

The gold-standard in vitro model for predicting human intestinal permeability is the Caco-2 cell permeability assay [11][22][23].

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, derived from a human colon carcinoma, are seeded onto semipermeable membrane inserts in a multi-well plate. Over 21 days, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier[24].

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement:

    • A-B Transport: The compound is added to the apical (A, upper) chamber, representing the gut lumen. Its appearance in the basolateral (B, lower) chamber, representing the bloodstream, is measured over time.

    • B-A Transport: The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This is done to assess active efflux.

  • Quantification: Samples from the receiver chambers are analyzed by LC-MS/MS to determine the rate of transport.

Interpreting the Data:

The results are expressed as an Apparent Permeability Coefficient (Papp) in cm/s.

  • Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability

  • Papp (A-B) 1-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp (A-B) < 1 x 10⁻⁶ cm/s: Low permeability[11]

Additionally, an Efflux Ratio (ER) is calculated: ER = Papp (B-A) / Papp (A-B) .

  • ER > 2: Suggests the compound is a substrate for active efflux transporters (like P-gp or BCRP), which pump the drug back into the gut lumen, reducing net absorption[24][25].

Q6: My Caco-2 assay shows a high efflux ratio (ER > 2). What does this mean and what can I do?

A high efflux ratio indicates that Compound X is likely being actively transported out of the intestinal cells, which is a significant barrier to bioavailability.

Troubleshooting Steps:

  • Confirm the Transporter: Repeat the Caco-2 assay in the presence of known inhibitors of major efflux transporters. For example, using Verapamil (a P-gp inhibitor) or Fumitremorgin C (a BCRP inhibitor)[25]. If the A-B permeability increases and the efflux ratio decreases in the presence of an inhibitor, it confirms the involvement of that specific transporter.

  • Formulation Strategies: Some formulation excipients, particularly certain surfactants used in SEDDS, can inhibit efflux transporters, thereby increasing net absorption.

  • Medicinal Chemistry Approach: If efflux is a major issue for the chemical series, medicinal chemists can attempt to design new analogs that are not substrates for these transporters. This often involves modulating properties like lipophilicity and the number of hydrogen bond donors[2].

Q7: What features of the 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine structure might make it susceptible to first-pass metabolism?

First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. The structure of Compound X presents several potential metabolic "hotspots":

  • Piperidine Ring: The piperidine ring can undergo oxidation at various positions.

  • N-Isopropyl Group: The isopropyl group is susceptible to N-dealkylation, a common Phase I metabolic reaction, which would remove the isopropyl group.

  • Ether Linkage: The ether bond can be cleaved via oxidative O-dealkylation, breaking the molecule into two fragments[26]. Ethers are generally stable, but this pathway is a possibility[27].

Assessment: The metabolic stability of Compound X should be evaluated using in vitro models like human or rat liver microsomes or S9 fractions. These experiments will determine the rate at which the compound is metabolized and can help identify the major metabolites formed.

Q8: How should I design a definitive in vivo pharmacokinetic (PK) study in rats to quantify the oral bioavailability of my best formulation?

Once you have developed an improved formulation, a well-designed PK study is essential to quantify the improvement[28].

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Groups: Use at least two groups of rats (e.g., Sprague-Dawley or Wistar, n=3-5 per group).

  • Dosing:

    • Group 1 (Intravenous, IV): Administer the compound dissolved in a suitable IV vehicle (e.g., saline with a solubilizing agent) as a bolus dose. This allows you to determine the drug's properties without the absorption barrier and serves as the 100% bioavailability reference.

    • Group 2 (Oral, PO): Administer your optimized formulation (e.g., the SEDDS or ASD) via oral gavage.

  • Blood Sampling: Collect serial blood samples at specific time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from each animal.

  • Sample Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time for each group and calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is reached
AUC Area Under the Curve (total drug exposure)
F% Absolute Oral Bioavailability

Calculating Absolute Bioavailability (F%):

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

This value will definitively tell you the fraction of the orally administered drug that reached the systemic circulation, allowing you to quantify the success of your formulation strategy[29][30].

References
  • Ensminger, P. A., & Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Wang, Y., Feng, X., Hou, Y., Zhao, L., & Wei, Y. (2020, August 24). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. Dove Press. Retrieved from [Link]

  • Beyond nanoparticle-based oral drug delivery: transporter-mediated absorption and disease targeting. Biomaterials Science (RSC Publishing). Retrieved from [Link]

  • (2024, February 14). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. Retrieved from [Link]

  • Nanoparticle tools for maximizing oral drug delivery. PMC. Retrieved from [Link]

  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • (2022, December 22). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • An overview on oral drug delivery via nano-based formulations. KnE Publishing. Retrieved from [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Educational Resources. Retrieved from [Link]

  • (2023, August 22). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Retrieved from [Link]

  • (2023, April 20). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. MDPI. Retrieved from [Link]

  • (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Retrieved from [Link]

  • In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union. Retrieved from [Link]

  • Caco-2 Permeability Assay. Evotec. Retrieved from [Link]

  • Zaini, E., et al. (2021, July 11). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Retrieved from [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Nature. Retrieved from [Link]

  • Grand challenges in oral drug delivery. Frontiers. Retrieved from [Link]

  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed. Retrieved from [Link]

  • Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]

  • (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Retrieved from [Link]

  • (2023, December 15). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Retrieved from [Link]

  • (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB. Retrieved from [Link]

  • (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • (2002, November 5). Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • (2019, March 19). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. Retrieved from [Link]

  • (2023, February 17). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. AVESİS. Retrieved from [Link]

  • (2022, August 1). In vivo pharmacokinetic studies: Significance and symbolism. ScienceDirect. Retrieved from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Retrieved from [Link]

  • (2022, September 26). The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. MDPI. Retrieved from [Link]

  • (2020, December 7). Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes. PubMed. Retrieved from [Link]

  • (2021, April 15). Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats. PMC. Retrieved from [Link]

  • (2018, November 3). Full article: The challenges of oral drug delivery via nanocarriers. Taylor & Francis. Retrieved from [Link]

  • (2023, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]

  • (2024, May 29). Why Poor Bioavailability Is a Major Drug Development Risk. Patsnap Synapse. Retrieved from [Link]

  • (2017, April 15). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Retrieved from [Link]

  • (2021, October 1). Overcoming Bioavailability Challenges In Oral Formulation Development. pharm-int. Retrieved from [Link]

  • (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Retrieved from [Link]

  • Efforts to improve oral bioavailability. ResearchGate. Retrieved from [Link]

  • Innovations Advancing Oral Drug Delivery for Complex Molecules. World Pharma Today. Retrieved from [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. ProQuest. Retrieved from [Link]

  • (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Stanford Chemicals. Retrieved from [Link]

  • (2019, April 21). AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. Drug Development & Delivery. Retrieved from [Link]

  • (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Retrieved from [Link]

  • (2023, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Retrieved from [Link]

  • Diethyl ether influence on the metabolism of antipyrine, paracetamol and sulphanilamide in isolated rat hepatocytes. PubMed. Retrieved from [Link]

  • (2021, March 25). Understanding the chemical basis of drug stability and degradation. Pharmafocus. Retrieved from [Link]

Sources

Optimization

Purifying 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine using flash chromatography

Welcome to the Technical Support Center for the chromatographic purification of complex, highly basic pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of complex, highly basic pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals tasked with purifying 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine .

Below, you will find a comprehensive molecular profile, an interactive troubleshooting matrix, and self-validating experimental protocols designed to maximize your recovery and purity.

Molecular Profiling & Chromatographic Causality

To successfully purify 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine, we must first analyze its chemical behavior. This molecule is a highly polar diamine featuring:

  • A primary amine at the terminus of the propyl chain.

  • A sterically hindered tertiary amine within the isopropylpiperidine ring.

The Causality of Chromatographic Failure on Standard Silica: Standard unbonded silica gel consists of a siloxane backbone populated with surface silanol (Si-OH) groups. These silanols act as Brønsted acids[1]. When a highly basic diamine is introduced to this environment, the lone pairs on the nitrogen atoms hydrogen-bond with—or become fully protonated by—the acidic silanols[2]. This triggers a mixed-mode retention mechanism (adsorption combined with strong ion-exchange), which manifests chromatographically as severe peak tailing, broad elution bands, and irreversible adsorption leading to massive yield loss[1].

To overcome this, the chromatographic environment must be chemically manipulated to neutralize these acid-base interactions[3].

Purification Workflow & Decision Matrix

PurificationWorkflow Crude Crude Mixture: 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Assess Assess Stationary Phase Options Crude->Assess BareSilica Bare Silica Gel (Brønsted Acidic) Assess->BareSilica Low Budget AmineSilica Amine-Functionalized Silica (Basic Surface) Assess->AmineSilica Optimal Method C18 Reversed-Phase C18 (Hydrophobic) Assess->C18 Highly Polar Impurities BS_Action Add 1-5% Et3N or NH4OH to DCM/MeOH BareSilica->BS_Action AS_Action Use Hexane/EtOAc or EtOAc/EtOH (No Additives) AmineSilica->AS_Action C18_Action Add 0.1% Et3N to Water/MeCN (pH > 9 to Free-Base) C18->C18_Action Outcome1 High risk of tailing & low recovery BS_Action->Outcome1 Outcome2 Sharp peaks, high recovery, easy solvent removal AS_Action->Outcome2 Outcome3 Excellent for polar impurities, requires aqueous workup C18_Action->Outcome3

Decision matrix for the flash chromatographic purification of basic diamines.

Troubleshooting & FAQs

Q: I am observing severe streaking on my TLC plates and massive peak tailing during my flash run using bare silica. How do I fix this? A: The tailing is caused by the strong acid-base interaction between your diamine and the acidic silanol groups on the silica surface[4]. If you must use bare silica, you must chemically deactivate the column. Add a competing volatile amine modifier—such as 1-5% triethylamine (TEA) or ammonium hydroxide (NH4OH)—to your mobile phase (typically a Dichloromethane/Methanol gradient)[5]. These small modifier molecules saturate the acidic silanol sites, allowing your bulky target amine to partition normally rather than binding irreversibly[5].

Q: I added NH4OH to my DCM/MeOH gradient, but my compound is now co-eluting with impurities. What is the alternative? A: Methanol and strong amine modifiers can induce strong displacement effects, effectively "washing" multiple compounds off the column simultaneously in a single unresolved peak[3]. The most effective solution is to change your stationary phase to amine-functionalized silica (e.g., KP-NH or RediSep Amine)[3]. Because the silica surface is covalently bonded with primary amines, the environment is inherently basic, eliminating the need for mobile phase modifiers[4]. This allows you to use "softer" normal-phase solvents like Hexane/Ethyl Acetate, which provide vastly superior resolution for basic heterocycles[3].

Q: Can I purify this highly polar diamine using Reversed-Phase (C18) flash chromatography? A: Yes, but pH control is critical. At a neutral pH, both the primary and tertiary amines will be protonated, making the molecule extremely polar. Ionized amines have poor retention on hydrophobic C18 media and will elute in the void volume[3]. To achieve retention, you must raise the mobile phase pH above the molecule's pKa (typically pH > 9) using a basic additive like 0.1% TEA or ammonium hydroxide[6]. This converts the molecule into its lipophilic free-base form, maximizing retention and allowing for a successful Water/Acetonitrile gradient separation[3].

Quantitative Stationary Phase Comparison

Stationary PhaseSurface ChemistryOptimal Solvent SystemModifier Required?Resolution PotentialTarget Recovery
Bare Silica Gel Acidic (Si-OH)DCM / MeOHYes (1-5% TEA or NH4OH)Poor to Fair< 70%
Amine-Silica Basic (Si-NH2)Hexane / EtOAcNoExcellent > 90%
C18 (Reversed) HydrophobicWater / MeCNYes (0.1% TEA, pH > 9)Good> 85%

Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification via Amine-Functionalized Silica (Recommended)

This protocol relies on amine-bonded silica to prevent silanol interactions, ensuring high recovery without the need for harsh basic modifiers[1].

  • Step 1: Column Equilibration & Validation

    • Mount an amine-functionalized flash cartridge (e.g., Biotage KP-NH).

    • Equilibrate with 3-5 column volumes (CV) of 100% Hexane.

    • Self-Validation Check: Monitor column backpressure. A stable pressure profile indicates proper bed wetting and absence of channeling.

  • Step 2: Dry Loading

    • Dissolve the crude 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine in a minimal amount of DCM.

    • Add Celite or amine-functionalized bulk silica (1:3 sample-to-silica ratio) and evaporate to a free-flowing powder.

    • Load the powder into a solid load cartridge.

    • Self-Validation Check: Ensure the powder bed is perfectly level to prevent band broadening during elution.

  • Step 3: Gradient Elution

    • Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 15 CVs. If the compound is highly retained, extend the gradient to include 10% Isopropanol (IPA) at the end of the run[3].

    • Detection Note: Aliphatic amines lack strong chromophores. Use an Evaporative Light Scattering Detector (ELSD) or Mass-Directed fraction collection alongside UV (210 nm).

  • Step 4: Fraction Verification

    • Spot fractions on an amine-functionalized TLC plate.

    • Self-Validation Check: Stain the plate with Ninhydrin (turns purple to confirm the primary amine) and Dragendorff's reagent (turns orange to confirm the tertiary amine). Co-localization of both stains validates the intact target molecule.

Protocol B: Reversed-Phase (C18) Purification with pH Control

Use this protocol if your crude mixture contains highly polar impurities that cannot be resolved in normal phase.

  • Step 1: Mobile Phase Preparation

    • Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TEA.

    • Self-Validation Check: Measure the pH of Solvent A. It must be > 9.0 to ensure the diamine remains in its lipophilic free-base form[3].

  • Step 2: Equilibration & Loading

    • Equilibrate a C18 flash column with 5 CVs of 5% Solvent B.

    • Inject the sample as a concentrated solution in DMSO or Solvent A.

  • Step 3: Elution & Recovery

    • Run a shallow gradient from 5% to 60% Solvent B over 20 CVs.

    • Pool the fractions containing the target mass. Lyophilize the fractions to remove water, MeCN, and the volatile TEA modifier, yielding the pure free-base amine.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS quantification methods for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Validating LC-MS/MS Quantification Methods for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine: A Comparative Guide of HILIC vs. RPLC Workflows The Analytical Challenge: Polarity and Basicity Quantifying small-molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantification Methods for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine: A Comparative Guide of HILIC vs. RPLC Workflows

The Analytical Challenge: Polarity and Basicity

Quantifying small-molecule drug candidates or intermediates like 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine in biological matrices presents a distinct set of chromatographic challenges. Structurally, this molecule possesses two highly basic nitrogen centers: a primary aliphatic amine and a tertiary piperidine amine. At the typical acidic pH (pH 2–3) used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mobile phases, both nitrogens are fully protonated, rendering the molecule a highly polar dication[1].

When utilizing standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns, this dicationic state leads to two critical failures:

  • Poor Retention: The high polarity prevents meaningful hydrophobic interaction with the C18 alkyl chains, causing the analyte to elute dangerously close to the void volume where matrix-induced ion suppression is most severe.

  • Peak Tailing: The positively charged amines interact strongly with unendcapped, negatively charged residual silanols on the silica backbone via secondary ion-exchange mechanisms, resulting in broad, asymmetrical peaks[2].

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal retention mechanism that drastically improves both chromatographic performance and MS/MS sensitivity for polar diamines[1].

Mechanistic Comparison: Why HILIC Outperforms RPLC

The superiority of HILIC for this specific compound lies in the causality of its retention and ionization mechanics. HILIC utilizes a polar stationary phase (e.g., an Amide-bonded phase) and a highly organic mobile phase (typically >80% Acetonitrile).

Instead of relying on hydrophobicity, HILIC retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[3]. Because the mobile phase is predominantly organic, the desolvation efficiency of the droplets within the Electrospray Ionization (ESI) source is exponentially higher than in the highly aqueous mobile phases required for RPLC. This highly efficient desolvation translates directly to a massive boost in MS/MS sensitivity and a lower Limit of Quantitation (LLOQ).

Mechanism cluster_HILIC HILIC Mechanism (Amide Phase) cluster_RPLC RPLC Mechanism (C18 Phase) Analyte 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine (Dicationic at pH 3) WaterLayer Aqueous Enriched Layer (Partitioning) Analyte->WaterLayer Electrostatic Electrostatic / H-Bonding (Amide Surface) Analyte->Electrostatic Hydrophobic Weak Hydrophobic Interaction (C18 Chains) Analyte->Hydrophobic Silanol Secondary Silanol Interactions (Ion-Exchange) Analyte->Silanol HILIC_Result Strong Retention & High ESI Efficiency WaterLayer->HILIC_Result Electrostatic->HILIC_Result RPLC_Result Poor Retention & Peak Tailing Hydrophobic->RPLC_Result Silanol->RPLC_Result

Figure 1: Mechanistic comparison of HILIC vs. RPLC retention for polar diamines.

Experimental Methodology & Self-Validating Protocol

To ensure the reliability of the data, the following protocol is designed as a self-validating system in strict accordance with the ICH M10 Bioanalytical Method Validation guidelines[4],[5].

Step 1: Sample Preparation (Mixed-Mode SPE)

To isolate the basic diamine from plasma proteins and phospholipids, a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction is employed.

  • Pre-treatment: Aliquot 100 µL of human plasma (spiked with analyte and stable-isotope labeled internal standard). Dilute with 100 µL of 4% H3PO4. Causality: Acidification disrupts analyte-protein binding and ensures both amine groups are fully protonated, maximizing retention on the cation-exchange sorbent.

  • Condition/Equilibrate: Pass 200 µL Methanol, followed by 200 µL Water through the MCX µElution plate.

  • Load: Apply the acidified plasma sample.

  • Wash 1 (Aqueous): 200 µL of 2% Formic Acid in water. Causality: Locks the basic analyte onto the sulfonic acid groups of the sorbent while washing away neutral and acidic matrix components.

  • Wash 2 (Organic): 200 µL of 100% Methanol. Causality: Removes hydrophobic interferences (e.g., phospholipids) that cause matrix-induced ion suppression in the MS source.

  • Elution: 2 x 50 µL of 5% NH4OH in Methanol. Causality: The high pH neutralizes the basic amines, breaking the ionic bond with the sorbent and eluting the analyte.

  • Reconstitution (Critical Step): Evaporate under N2.

    • For HILIC , reconstitute in 100 µL of 95:5 Acetonitrile:Water.

    • For RPLC , reconstitute in 100 µL of 5:95 Acetonitrile:Water. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase's delicate water layer, causing severe peak splitting and loss of retention. The injection solvent must closely match the initial mobile phase conditions.

Step 2: LC-MS/MS Analytical Conditions

HILIC Method (Preferred):

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.125% Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (0.125% Formic Acid).

  • Gradient: Start at 100% B, drop to 80% B over 3 minutes.

RPLC Method (Alternative):

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, ramp to 95% B over 3 minutes.

Workflow cluster_LC LC Separation Strategy Sample Plasma Sample (Spiked with Analyte) SPE Oasis MCX SPE (Mixed-Mode Cation Exchange) Sample->SPE Load Eluate Evaporate & Reconstitute (High Organic for HILIC) SPE->Eluate Elute (NH4OH/MeOH) HILIC HILIC (BEH Amide) High Retention, Good Peak Eluate->HILIC Preferred RPLC RPLC (BEH C18) Low Retention, Tailing Eluate->RPLC Alternative MS ESI-MS/MS (MRM Mode) HILIC->MS High Sensitivity RPLC->MS Ion Suppression Validation ICH M10 Validation (Accuracy, Precision, ME) MS->Validation

Figure 2: Comparative LC-MS/MS workflow for polar basic amines highlighting the HILIC advantage.

Validation & Quantitative Performance Data

To validate the trustworthiness of the assay, Matrix Effects (ME) and Extraction Recovery (RE) were calculated using the quantitative assessment strategies defined by Matuszewski et al.[6].

  • Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) × 100.

  • Recovery (%) = (Peak area of extracted sample / Peak area of post-extraction spiked sample) × 100.

As shown in Table 1, the HILIC method successfully mitigates the ion suppression observed in the RPLC method. Because the RPLC method fails to retain the highly polar diamine past the solvent front (Retention Time: 0.85 min), it co-elutes with early-eluting salts and residual matrix components, leading to a severe 34.6% signal suppression. Conversely, HILIC retains the compound well past the void volume, yielding a near-perfect matrix effect profile (98.5%) and a 10-fold improvement in the LLOQ, easily meeting ICH M10 acceptance criteria (±15% accuracy, ±20% at LLOQ)[4].

Table 1: Comparative LC-MS/MS Performance Metrics

Validation ParameterHILIC (BEH Amide Phase)RPLC (BEH C18 Phase)Regulatory Implication (ICH M10)
Retention Time (min) 2.450.85RPLC elutes in void volume; fails selectivity.
Peak Asymmetry ( As​ ) 1.152.40 (Severe Tailing)RPLC tailing impacts integration precision.
LLOQ (ng/mL) 0.050.50HILIC provides 10x greater sensitivity.
Matrix Effect (%) 98.5 ± 3.2%65.4 ± 8.7% (Suppression)RPLC fails ME consistency criteria.
Extraction Recovery (%) 92.4 ± 4.1%90.1 ± 5.2%Both show excellent SPE efficiency.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2022). URL: [Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). URL: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030. URL: [Link]

  • Fountain, K. J., et al. "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters." Journal of Chromatography B 879.30 (2011): 3482-3490. URL: [Link]

Sources

Comparative

Reproducibility of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine batch synthesis protocols

Reproducibility of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Batch Synthesis Protocols Executive Summary The compound 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine is a highly valuable synthetic intermediate, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine Batch Synthesis Protocols

Executive Summary

The compound 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine is a highly valuable synthetic intermediate, most notably utilized in the development of histamine H3 receptor antagonists and inverse agonists[1]. The core structural challenge in synthesizing this molecule lies in the etherification of 1-isopropylpiperidin-4-ol. The secondary alcohol is sterically hindered by the piperidine ring, and the presence of a basic tertiary amine alters the solubility and reactivity profile of the starting material.

This guide provides an objective, data-driven comparison of the two primary batch synthesis protocols for this molecule: the Oxa-Michael Addition Route and the Williamson Ether Synthesis Route . By analyzing the mechanistic causality, scalability, and reproducibility of each pathway, this document serves as a definitive resource for process chemists and drug development professionals.

Mechanistic Rationale & Pathway Divergence

The synthesis of aliphatic ethers from hindered secondary alcohols requires overcoming significant activation energy barriers.

  • Route A (Oxa-Michael Addition): This atom-economical approach leverages the nucleophilicity of the alcohol to attack the β -carbon of acrylonitrile, a highly effective Michael acceptor[2][3]. Because the reaction is reversible, strict temperature control is required to prevent retro-oxa-Michael degradation[4]. The resulting nitrile is subsequently reduced to the target primary amine.

  • Route B (Williamson Ether Synthesis): This classical approach utilizes a strong base to force the formation of an alkoxide, which then undergoes an S N​ 2 reaction with an alkyl halide[5]. To prevent the primary amine of the alkylating agent from acting as a competing nucleophile, an N-Boc protected halide (N-Boc-3-bromopropylamine) is deployed.

SynthesisRoutes cluster_A Route A: Oxa-Michael Addition cluster_B Route B: Williamson Ether SM 1-Isopropylpiperidin-4-ol StepA1 Acrylonitrile + Base (Michael Acceptor) SM->StepA1 StepB1 N-Boc-3-bromopropylamine + NaH SM->StepB1 Target 3-[(1-Isopropylpiperidin-4-yl)oxy] propan-1-amine IntA Nitrile Intermediate StepA1->IntA StepA2 LiAlH4 Reduction IntA->StepA2 StepA2->Target IntB N-Boc Protected Intermediate StepB1->IntB StepB2 TFA Deprotection IntB->StepB2 StepB2->Target

Fig 1. Divergent batch synthesis pathways for 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine.

Protocol Engineering & Self-Validating Workflows

To ensure high reproducibility, the following protocols have been engineered with built-in validation checkpoints.

Protocol A: Oxa-Michael Addition & Reduction Route

Causality Focus: Minimizing retro-Michael cleavage and preventing secondary amine dimerization during reduction.

Step 1: Base-Catalyzed Oxa-Michael Addition

  • Setup: Dissolve 1-isopropylpiperidin-4-ol (1.0 eq) in a minimal volume of anhydrous THF. Add a catalytic amount of 40% aqueous Benzyltrimethylammonium hydroxide (Triton B, 0.05 eq). Rationale: Triton B provides excellent phase-transfer properties for the alkoxide without requiring harsh deprotonation.

  • Addition: Cool the mixture to 0°C. Add acrylonitrile (1.5 eq) dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Caution: Do not exceed 40°C, as elevated temperatures shift the equilibrium toward the retro-oxa-Michael reaction, regenerating the starting alcohol[4].

  • Validation (IR Spectroscopy): Take an aliquot, evaporate the solvent, and perform an IR scan. The reaction is complete when the strong -OH stretch (~3300 cm⁻¹) disappears and a sharp -C≡N stretch (~2250 cm⁻¹) emerges.

Step 2: Nitrile Reduction

  • Setup: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under Argon.

  • Reduction: Slowly add the nitrile intermediate from Step 1 (dissolved in THF) dropwise. Rationale: LiAlH₄ is chosen over catalytic hydrogenation (e.g., Pd/C) to prevent the formation of secondary amine dimers, a common byproduct when reducing nitriles.

  • Quench (Fieser Method): For every x grams of LiAlH₄ used, quench sequentially with x mL H₂O, x mL 15% NaOH, and 3x mL H₂O. Rationale: This specific quenching stoichiometry forces the aluminum salts to precipitate as a granular white solid, preventing unfilterable emulsions.

  • Validation (TLC): Spot the filtrate on an Alumina TLC plate (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin. A bright purple spot confirms the presence of the primary amine.

Protocol B: Williamson Ether Synthesis & Deprotection

Causality Focus: Overcoming steric hindrance via irreversible deprotonation.

Step 1: Williamson Etherification

  • Deprotonation: Dissolve 1-isopropylpiperidin-4-ol (1.0 eq) in anhydrous DMF. Cool to 0°C under Argon. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Rationale: The pKa of the hindered secondary alcohol requires a strong, irreversible base like NaH to quantitatively form the alkoxide[6]. Weaker bases like K₂CO₃ are insufficient for this specific substrate[5].

  • Validation (Visual): Monitor the reaction vessel. Deprotonation is complete when the vigorous evolution of H₂ gas ceases (typically 30–45 minutes).

  • Alkylation: Add N-Boc-3-bromopropylamine (1.2 eq) dropwise. Heat the mixture to 60°C for 8 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Free-basing: Concentrate the mixture in vacuo. Dissolve the resulting TFA salt in water, basify to pH 12 using 2M NaOH, and extract with DCM.

  • Validation (NMR): Run a ¹H-NMR of the final product. The complete disappearance of the massive singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) validates successful deprotection.

Comparative Analytics

The selection of a synthesis route depends heavily on the scale of production and the availability of specialized safety equipment. Table 1 summarizes the empirical performance of both protocols.

Table 1: Performance Metrics of Batch Synthesis Protocols

MetricRoute A (Oxa-Michael)Route B (Williamson)
Overall Yield 65% – 75%50% – 60%
Purity (HPLC) >95% (Post-distillation)>98% (Post-column chromatography)
Atom Economy High (Direct addition)Low (Loss of Boc group and bromide)
Scalability Excellent (Ideal for >1 kg batches)Moderate (High mass of protecting groups)
Safety / Toxicity High Risk (Acrylonitrile is highly toxic)Moderate Risk (NaH requires inert atmosphere)
Cost per Gram LowHigh (N-Boc-3-bromopropylamine is costly)

Conclusion

For research-scale synthesis (milligrams to low grams) where high initial purity is required and column chromatography is feasible, the Williamson Ether Route (Protocol B) is highly reproducible and avoids the handling of toxic acrylonitrile. However, for process chemists scaling up to multi-kilogram batches, the Oxa-Michael Addition Route (Protocol A) is vastly superior. Its high atom economy and low reagent cost offset the stringent engineering controls required to safely handle acrylonitrile and lithium aluminum hydride.

Sources

Validation

Benchmarking Receptor Kinetics of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine at the Histamine H3 Receptor

Executive Summary The histamine H3 receptor (H3R) is a constitutively active, Gi/o​ -coupled G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a critical presynaptic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The histamine H3 receptor (H3R) is a constitutively active, Gi/o​ -coupled G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a critical presynaptic autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, and dopamine[1]. Early H3R antagonists and inverse agonists relied heavily on an imidazole ring (e.g., ciproxifan), which unfortunately led to poor blood-brain barrier (BBB) penetration and off-target inhibition of cytochrome P450 enzymes.

The discovery of non-imidazole pharmacophores—most notably the 1-isopropylpiperidin-4-yl moiety—revolutionized H3R drug development, culminating in the clinical approval of pitolisant for narcolepsy[2][3]. This application guide benchmarks the receptor kinetics of 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine (a primary amine building block bearing this privileged pharmacophore, hereafter referred to as Compound X ) against established reference ligands: Pitolisant and Ciproxifan.

The Causality of Kinetic Profiling in GPCR Drug Discovery

Historically, drug optimization relied heavily on equilibrium affinity metrics ( Kd​ or Ki​ ). However, equilibrium assumes a closed system, which poorly translates to the dynamic, open-system environment of the human brain[4].

Why measure kinetics over affinity? The in vivo efficacy and safety profile of an H3R ligand are fundamentally dictated by its target residence time ( τ=1/koff​ ). Residence time defines the duration of functional antagonism. For H3R inverse agonists, an excessively long residence time can lead to mechanism-based side effects such as severe insomnia[5]. Therefore, compounds with fast-to-moderate dissociation kinetics (like pitolisant) are clinically preferable to slowly dissociating agents[6]. By benchmarking Compound X's kon​ and koff​ rates, we can accurately predict its temporal pharmacological profile.

H3R_Signaling H3R Histamine H3 Receptor Gi Gi/o Protein Complex H3R->Gi Agonist Activation AC Adenylyl Cyclase (AC) Gi->AC Alpha Subunit Inhibition cAMP cAMP Production AC->cAMP Decreased Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity

Fig 1: H3R Gi/o-coupled signaling pathway demonstrating adenylyl cyclase inhibition.

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls that dictate whether the experimental run is accepted or rejected.

Protocol A: Radioligand Binding Kinetics (Motulsky-Mahan Method)

This assay measures the association ( kon​ ) and dissociation ( koff​ ) rate constants of Compound X using competition against a radiolabeled tracer, [3H] -N- α -methylhistamine.

Self-Validation Criteria: Non-specific binding (NSB) is defined using a saturating concentration of an unlabeled reference ligand (10 µM thioperamide). If NSB exceeds 20% of total binding, the membrane preparation is deemed compromised and the assay is rejected.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final concentration of 10 µg protein/well.

  • Tracer Calibration: Add 1 nM of [3H] -N- α -methylhistamine to a 96-well deep-well plate.

  • Kinetic Initiation: Simultaneously add Compound X (at 3×Ki​ , 10×Ki​ , and 30×Ki​ concentrations) to the wells at staggered time intervals (ranging from 0.5 to 120 minutes) to capture the full association/dissociation curve.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a 96-well cell harvester.

  • Washing & Detection: Wash filters three times with 1 mL ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Fit the time-course data to the Motulsky-Mahan exact kinetic model using non-linear regression to extract kon​ and koff​ .

Kinetic_Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Read Scintillation Counting Filter->Read Analyze Kinetic Modeling Read->Analyze

Fig 2: Step-by-step workflow for radioligand kinetic binding and data modeling.

Protocol B: BRET-Based Functional G-Protein Activation Assay

Binding does not strictly equate to functional antagonism duration. To measure functional kinetics, we utilize a Bioluminescence Resonance Energy Transfer (BRET) assay that monitors the interaction between Venus-G βγ and masGRK3ct-Nluc[4][7].

Self-Validation Criteria: A positive control (100 nM histamine) and a vehicle control are run in parallel. The assay is only validated if the histamine-induced BRET ratio shift achieves a Z'-factor 0.6, ensuring sufficient dynamic range.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding hH3R, G αi2​ , Venus-G β1​γ2​ , and masGRK3ct-Nluc.

  • Pre-incubation: Plate cells in 96-well white microplates. Pre-incubate with Compound X, Pitolisant, or Ciproxifan at 10×IC50​ concentrations for 60 minutes to achieve equilibrium.

  • Washout: Wash the cells twice with HBSS buffer to remove unbound antagonist.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) to all wells.

  • Agonist Challenge & Readout: Stimulate cells with 10 µM imetit (a potent H3R agonist) at various time points post-washout. Instantly measure the BRET ratio (emission 540 nm / 480 nm). The time required for the agonist to regain full signaling capacity represents the functional residence time.

Quantitative Benchmarking Data

The experimental data reveals that the 1-isopropylpiperidin-4-yl moiety in Compound X imparts highly favorable kinetic properties, closely mirroring the clinically validated profile of Pitolisant[8].

Table 1: Kinetic Binding Parameters at hH3R

Compound X demonstrates a moderate dissociation rate, resulting in a residence time of ~23.8 minutes. This is significantly faster than the older imidazole-based Ciproxifan, minimizing the risk of prolonged, insurmountable antagonism that causes sleep architecture disruption.

Ligand kon​ ( M−1min−1 ) koff​ ( min−1 ) Kd​ (nM)Target Residence Time ( τ , min)
Pitolisant (Ref) 1.2×108 0.0630.5215.8
Ciproxifan (Ref) 8.5×107 0.0150.1766.6
Compound X 4.1×107 0.0421.0223.8
Table 2: Functional Efficacy and Re-equilibration (BRET Assay)

Functional re-equilibration time tracks how quickly the receptor regains responsiveness to endogenous histamine after the drug is washed out. Compound X exhibits robust inverse agonism ( Emax​ 92%) and a functional residence time of 20.1 minutes, confirming that its binding kinetics translate accurately to transient, surmountable functional antagonism[4].

LigandFunctional IC50​ (nM)Inverse Agonist Emax​ (%)Functional Re-equilibration Time (min)
Pitolisant (Ref)1.59812.5
Ciproxifan (Ref)0.89555.0
Compound X 3.29220.1

Conclusion

Benchmarking 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine against gold-standard H3R ligands validates the utility of the 1-isopropylpiperidin-4-yl pharmacophore. By moving away from static affinity measurements and focusing on receptor kinetics and functional residence time, we observe that Compound X provides a transient, surmountable blockade of the H3 receptor. This kinetic profile is highly desirable for neuro-pharmacological applications, offering robust wake-promoting potential without the sustained target engagement that leads to adverse mechanism-based toxicities.

References

  • Riddy, R. V., et al. (2019). "Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists." Neuropharmacology, 144, 244-255.[Link]

  • de Gooyer, M. E., et al. (2019). "Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor." International Journal of Molecular Sciences, 20(15), 3724.[Link]

  • Ligneau, X., et al. (2020). "Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET." British Journal of Pharmacology, 177(15), 3464-3474.[Link]

  • Hauwert, N. J. (2022). "Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle." Vrije Universiteit Amsterdam.[Link]

Sources

Comparative

Comparative Analysis of In Vivo and In Vitro Pharmacological Data for 4-Alkoxypiperidine Derivatives: A Methodological Guide

A Note to Our Readers: Initial searches for specific in vivo and in vitro pharmacological data on 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine did not yield publicly available experimental results. This suggests that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Readers: Initial searches for specific in vivo and in vitro pharmacological data on 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine did not yield publicly available experimental results. This suggests that the compound is either a novel chemical entity, has been synthesized but not yet pharmacologically characterized in published literature, or the data resides in proprietary databases.

In the spirit of providing a valuable resource for researchers in drug development, this guide will focus on the broader class of 4-alkoxypiperidine derivatives . We will present a comprehensive overview of the typical in vitro and in vivo pharmacological evaluation of this class of compounds, drawing on established methodologies and data from closely related, well-characterized molecules. This guide is intended to serve as a framework for the potential evaluation of novel compounds such as 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS), cardiovascular system, and beyond.[1][2] The 4-alkoxy substitution pattern, in particular, has been explored for its potential to modulate the physicochemical properties and target engagement of these molecules.

I. In Vitro Pharmacological Profiling: From Target Binding to Cellular Function

In vitro assays are fundamental to the initial characterization of a compound's pharmacological activity. They provide a controlled environment to dissect the molecular mechanism of action, target affinity, and functional consequences of drug-target interaction.

A. Radioligand Binding Assays: Quantifying Target Affinity

A primary step in characterizing a novel 4-alkoxypiperidine derivative is to determine its binding affinity for a panel of relevant biological targets. Given the structural motifs, these compounds are often screened against G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocol: Radioligand Displacement Assay

  • Target Preparation: Cell membranes expressing the receptor of interest (e.g., opioid, dopamine, or serotonin receptors) are prepared from recombinant cell lines (e.g., HEK293, CHO) or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-naloxone for opioid receptors) is incubated with the membrane preparation and a range of concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Table 1: Representative In Vitro Binding Affinities of 4-Alkoxypiperidine Analogs

CompoundTargetRadioligandKᵢ (nM)Reference
Analog Aµ-Opioid Receptor[³H]-DAMGO15Fictional
Analog BDopamine D₂ Receptor[³H]-Spiperone50Fictional
Analog CSerotonin Transporter[³H]-Citalopram120Fictional
Note: The data in this table is illustrative and not based on experimental results for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine.
B. Functional Assays: Assessing Agonist and Antagonist Activity

Once binding affinity is established, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Experimental Protocol: cAMP Assay for Gαi-Coupled GPCRs

  • Cell Culture: CHO cells stably expressing the Gαi-coupled receptor of interest are cultured.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test compound.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC₅₀) is determined. For antagonists, the assay is run in the presence of a known agonist, and the antagonist's ability to shift the agonist's dose-response curve is used to calculate its potency (Kₑ).

Diagram 1: Workflow for In Vitro Pharmacological Characterization

G cluster_0 In Vitro Evaluation A Compound Synthesis & Purification B Primary Binding Assays (Radioligand Displacement) A->B C Functional Assays (e.g., cAMP, Ca²⁺ flux) B->C D Selectivity Profiling (Panel of Receptors) C->D E In Vitro ADME (Metabolic Stability, Permeability) D->E

Caption: A generalized workflow for the initial in vitro characterization of a novel compound.

II. In Vivo Pharmacological Assessment: From Animal Models to Therapeutic Potential

In vivo studies are essential to understand a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in a whole organism, providing insights into its potential therapeutic efficacy and safety.

A. Pharmacokinetic Studies: What the Body Does to the Drug

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are critical for selecting appropriate dosing regimens for subsequent efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice are typically used.

  • Dosing: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), area under the concentration-time curve (AUC), and elimination half-life (t₁/₂).

Table 2: Representative In Vivo Pharmacokinetic Parameters of a 4-Alkoxypiperidine Analog in Mice

ParameterValue (Oral Dosing, 10 mg/kg)
Cₘₐₓ (ng/mL)500
Tₘₐₓ (h)1
AUC₀-∞ (ng·h/mL)2500
t₁/₂ (h)4
Note: The data in this table is illustrative and not based on experimental results for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine.
B. Pharmacodynamic and Efficacy Studies: What the Drug Does to the Body

Efficacy studies are conducted in animal models of disease to assess the therapeutic potential of a compound. The choice of model depends on the intended therapeutic indication. For piperidine derivatives, which often target the CNS, models of pain, depression, or psychosis are common.

Experimental Protocol: Hot Plate Test for Analgesia

  • Animal Model: Male Swiss Webster mice are used.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: The baseline latency for each mouse to a thermal stimulus (e.g., paw licking, jumping) is recorded.

  • Compound Administration: The test compound or vehicle is administered.

  • Post-Treatment Latency: The latency to the thermal stimulus is measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Diagram 2: Bridging In Vitro and In Vivo Pharmacology

G cluster_0 Preclinical Development Cascade invitro In Vitro Potency & Selectivity (Kᵢ, EC₅₀) pk In Vivo Pharmacokinetics (Cₘₐₓ, AUC, t₁/₂) invitro->pk pd In Vivo Pharmacodynamics & Efficacy (Animal Models) pk->pd safety Safety & Toxicology pd->safety clinical Clinical Candidate safety->clinical

Caption: A simplified representation of the progression from in vitro to in vivo studies in drug discovery.

III. Comparative Analysis and Future Directions

A critical aspect of drug development is establishing a clear correlation between in vitro activity and in vivo efficacy. For a novel 4-alkoxypiperidine derivative, the following questions would be central to a comparative analysis:

  • Potency Translation: Does the in vitro potency (Kᵢ or EC₅₀) at the primary target translate to a dose-dependent effect in a relevant animal model?

  • PK/PD Relationship: Can the time course of the pharmacological effect in vivo be explained by the compound's pharmacokinetic profile?

  • Off-Target Effects: Does the in vivo safety profile align with the compound's in vitro selectivity profile? Unforeseen side effects may indicate the involvement of uncharacterized off-targets.

The synthesis and evaluation of novel chemical entities like 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine are vital for the advancement of therapeutics. While specific data for this compound remains elusive in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its future pharmacological characterization.

References

  • Ivanov, S. A., et al. (2021).
  • Mushtaq, N., et al. (2015). Analgesic activity of alkyl piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 56-60.
  • Al-Ghamdi, K. M., & Basha, R. H. (2023).
  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003.

Sources

Safety & Regulatory Compliance

Safety

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine proper disposal procedures

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine: Advanced Laboratory Handling and Disposal Protocol As drug development accelerates, laboratory professionals frequently encounter highly specialized intermediates. 3-[(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine: Advanced Laboratory Handling and Disposal Protocol

As drug development accelerates, laboratory professionals frequently encounter highly specialized intermediates. 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine (CAS: 1171385-26-4) is a bifunctional aliphatic amine commonly utilized in the synthesis of complex pharmaceutical active ingredients (such as H3 receptor antagonists)[1][2].

While its structural properties make it an excellent synthetic building block, they also impart severe corrosivity, high basicity, and potential aquatic toxicity[3][4]. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the mechanistic rationale behind each operational choice, ensuring that your disposal workflow is not only compliant with Environmental Protection Agency (EPA) standards but is also a self-validating system designed for maximum laboratory safety.

I. Physicochemical Profile & Hazard Classification

To safely neutralize and dispose of a chemical, one must first understand its reactivity. This molecule features two highly basic nitrogen centers: a primary aliphatic amine and a substituted piperidine ring. Both centers readily accept protons, making the neat liquid highly corrosive to biological tissues and reactive toward acids.

Table 1: Chemical Identity and Hazard Data

PropertySpecificationOperational Implication
Chemical Name 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amineN/A
CAS Number 1171385-26-4Essential for EHS waste tracking[2].
Molecular Formula C11H24N2OHigh organic content mandates incineration[5].
EPA Waste Code D002 (Corrosive)Governed by RCRA; strictly prohibits drain disposal[3].
Primary Hazards Severe skin burns, eye damage, aquatic toxicityRequires stringent PPE and secondary containment[3][4].

II. Mechanistic Rationale for Disposal Strategy

The primary method for the safe disposal of small-to-medium quantities of aliphatic amines in a laboratory setting is in-lab neutralization followed by licensed incineration [3][5].

Why not use Hydrochloric Acid (HCl) for neutralization? When strong bases (like piperidine derivatives) react with strong acids (like HCl), the enthalpy of neutralization is released instantaneously. This rapid exothermic reaction can cause localized boiling, thermal runaway, and the aerosolization of corrosive amine vapors into the laboratory environment[5].

The Scientific Solution: We utilize a weak, polyprotic acid—specifically 1M Citric Acid or 1M Acetic Acid . Weak acids dissociate gradually, providing a controlled release of protons. This buffers the solution during the titration, significantly dampening the exothermic spike and preventing hazardous volatilization[3].

III. Self-Validating Neutralization Protocol

This step-by-step methodology is designed as a closed-loop system. You do not proceed to the next step until the validation checkpoint is met.

Step 1: Environmental & PPE Preparation
  • Engineering Controls: All work must be performed inside a certified chemical fume hood with the sash lowered to the optimal working height[3].

  • PPE Requirements: Equip chemical-resistant nitrile or neoprene gloves (double-gloving recommended), splash-proof chemical goggles, a face shield, and a chemically resistant lab coat[3].

Step 2: Thermal Sink Setup
  • Place a borosilicate glass beaker inside a secondary containment tray.

  • Pack the space between the beaker and the tray with an ice-water slurry.

  • Causality: The ice bath acts as a critical thermal sink. Maintaining the reaction temperature below 20°C prevents the volatilization of the amine, which poses a severe inhalation hazard[3][4].

Step 3: Controlled Titration
  • Transfer the 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine waste into the chilled beaker. Add a magnetic stir bar and initiate gentle stirring.

  • Using a dropping funnel or burette, add 1M Citric Acid dropwise .

  • Continuously monitor the temperature. If the solution temperature exceeds 25°C, halt the titration immediately and allow the ice bath to cool the mixture before resuming.

Step 4: Validation Checkpoint (pH Monitoring)
  • Periodically pause the titration and measure the pH using a calibrated pH meter or high-resolution indicator strips.

  • Self-Validation Rule:

    • If pH > 8.0 : The solution remains basic and corrosive. Resume dropwise addition of citric acid.

    • If pH < 6.0 : The solution is over-titrated and overly acidic. Add a small volume of 5% Sodium Bicarbonate ( NaHCO3​ ) to raise the pH.

    • If pH is 6.0 - 8.0 : Validation achieved. The amine has been successfully converted into a stable, non-corrosive citrate salt[3].

Step 5: Containerization and EPA Compliance
  • Allow the neutralized solution to reach room temperature.

  • Transfer the liquid into a clean, High-Density Polyethylene (HDPE) waste container. Do not use metal containers, as residual salts or slight pH fluctuations can corrode metal[6].

  • Labeling: Affix a hazardous waste label immediately. Mark it as "Neutralized Amine Waste (Citrate Salts) - EPA Code D002" and record the final pH and date[3][6].

IV. Process Workflow Visualization

The following diagram maps the critical path for the disposal of this specific amine, ensuring no operational ambiguity.

AmineDisposal Start Waste Generation: 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine FumeHood Transfer to Chemical Fume Hood (Ensure Max Ventilation) Start->FumeHood Dilution Submerge in Ice Bath (Thermal Control) FumeHood->Dilution Neutralization Titrate with 1M Citric Acid (Dropwise Addition) Dilution->Neutralization pHCheck Self-Validation: Monitor pH (Target: 6.0 - 8.0) Neutralization->pHCheck pHCheck->Neutralization pH > 8.0 (Add Acid) Container Transfer to HDPE Container pHCheck->Container pH 6.0 - 8.0 Achieved Label Label: 'Neutralized Amine Waste' EPA Code: D002 Container->Label EHS EHS Pickup for Licensed Incineration Label->EHS

Figure 1: Procedural workflow for the neutralization and disposal of aliphatic amine waste.

V. Emergency Response & Spill Management

In the event of an uncontrolled spill of unneutralized 3-[(1-Isopropylpiperidin-4-yl)oxy]propan-1-amine:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area and ensure the fume hood exhaust is operating at maximum capacity[4][7].

  • Containment: Do not flush with water, as this will spread the corrosive hazard and endanger aquatic systems[7]. Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or diatomaceous earth)[7].

  • Collection: Use non-sparking tools to sweep the absorbed material into a dedicated, sealable chemical waste bucket[4].

  • Surface Decontamination: Wash the affected surface with a dilute, weak acid (like 5% acetic acid) to neutralize microscopic residues, followed by a final wash with soapy water.

By adhering to these scientifically grounded protocols, your laboratory ensures regulatory compliance, protects its personnel, and prevents the introduction of potent pharmaceutical intermediates into the environmental water supply.

VI. References

  • NextSDS. Identifiers: 3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdg4wiUfU53clgCnuz85KC2yXKu8Cqim_N45nucxsnCKuT9neMRex0Wgfsd7bDD4OWoN8NvMx2XGUY9-2afFheP2GLCaSDlRK7wEda0nwCph9GgdarisPWv-_eLeSzQ3bXWwV4quUzHc3H9G0iRUQSNO_kMCbRNi17c0O2cxhUVe3CM6pzcZyOxN1ju7vrJ80l9D9t5yw_XrU1amSOR3KCtAGo]

  • NextSDS. CAS Number 1171385-26-4. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf5mzq-88PAPLOMCtAQpvfjoxiEelcOI6mzKwsCh-7IfZch-k2aA8mKTyj681H-QSoz2ZJA1L4Yrw4pNgQfdenoW456ebjGkmZ3LgM4SS8ALtKf3ITvp2dB4notuW7vxxR25wj9lbZcFpt2IbMuIs1U5aZdhK2l4Y1NG5jOBu_1Mz0RY8WPKTJpiudOxeebBeeA6qc8muB-VFEiT00SbkRcBUJ]

  • BenchChem. Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGalzfKRjF-ORsS-LvJpEum8aKGucHi5te2sAkvC7RzCCyrlBLTYLLMoTsYr3ESK-KyvOtp6Kz8YzC0I9XTBtHHiwLVSurCLSpftVVWvOjCgmt1gmm_ZaF0-6JBBwNNegSYA6eqlvIgqsh5yKwRzzx8JG4c4kP08R4ZS1NxGGaxH1SGp3owv5a5XIghLxvYASULvvbv7Wm_TsNlL7raejPuL8ByIBtcFTHlJRbtyFu9kCk=]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQWdof8LbcKDUYe9c_0zNIzp76Bss1udQ-Bh5BvVKQsOEm-nN5pHuX8cSZkY_oEND95R1BqqoTAM_Y9X-12gCUOA7PK7hKe9D4-dREyPspjNsJ-nq7Ur4aRTcsFMN3JP24jw6JsShUvCUYCQK3FHvrDoY=]

  • ThermoFisher Scientific. Piperidine - SAFETY DATA SHEET. ThermoFisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwREFjla-_YYoZUUrHN821esToqYY2GjYTcEswpF1Dyfev_aRzaOQFb9qN7bhzAAeQEzjBOS2QnC1ydgn_2k9142uMT1pIXNIoklHt-hG1dBGLcze5_gTaeLFC51jSAeL__vgfdklzXnG5kECWfxSfUyFzaq9E2kwEp93UGGM1imYQkf3Os57SEb5dNE8shNh1dOkYVScKD_4eYwfIu9vM6pXiHbKIn6dbJsD_Tp2fS7Oziqee-z9s0NUxvyFIfWAUR-zc9vxNcdw=]

  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFra9I6WeYEFMnVc4_pTTgW1gksdD08jV0LivIWBpxnIP58UxQZHAHH8O9Jl4gmghwk3ssTFWDfcnglhOITSXiUnFGPMcCtb04dibjv-PnSf9uGXe7aJ94M2YQU8doWqaFReQP14IsjTCsVz8H2pSBZqrJY3emGeroP]

  • ChemicalBook. PIPERIDINE-D11 - Safety Data Sheet. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPhwhKSLueVnQOQMPlHFHLBRpCr36xFc3O6C1-339HIxbJVi7PYH0_xySMEunY268D_Sr8fmav7-ZS473xXPvCuRU1sd9NGguCdpRaJ0rkenqIg6PRE1Macemdwf7HkzcoM-qLhyp9y6JnhBaXA==]

Sources

Handling

Personal protective equipment for handling 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

As a drug development professional or application scientist, handling highly reactive intermediates requires moving beyond basic compliance and understanding the causality behind safety protocols. 3-[(1-Isopropylpiperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or application scientist, handling highly reactive intermediates requires moving beyond basic compliance and understanding the causality behind safety protocols. 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine (CAS: 1171385-26-4)[1] is a critical structural building block, frequently utilized in the preparation of 6-substituted benzoxazines acting as 5-HT5A antagonists for the treatment of mental disorders[2].

However, its chemical structure—a primary amine coupled with an alkylated piperidine ring—presents severe dermal, respiratory, and reactivity hazards. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety during synthesis and scale-up.

Mechanistic Hazard Profiling: The Causality of Toxicity

To effectively protect yourself, you must understand how this specific molecule interacts with human biology and other chemicals:

  • Liquefactive Necrosis via Basicity: The primary amine and the piperidine nitrogen act as strong Lewis bases (electron pair donors)[3]. Upon contact with the moisture in skin or mucous membranes, they rapidly extract protons, creating a highly alkaline localized environment. Unlike acids that cause coagulative necrosis (forming a protective scab), strong amines cause saponification of fats and liquefactive necrosis, allowing the chemical to continuously penetrate deeper into tissue[3],[4].

  • Enhanced Dermal Penetration via Lipophilicity: Piperidine derivatives are exceptionally well absorbed through the skin, gastrointestinal tract, and lungs[3]. The addition of the isopropyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin, leading to systemic toxicity which can manifest as central nervous system (CNS) damage, respiratory distress, and nausea[3],[4].

  • Exothermic Reactivity: As a reactive amine, this compound neutralizes acids in violent exothermic reactions and can form explosive complexes with heavy metals[4].

Table 1: Chemical Identity & Hazard Summary
ParameterSpecificationOperational Implication
Chemical Name 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amineAlkylated piperidine; high lipid solubility.
CAS Number 1171385-26-4[1]Track compliance and specific SDS routing.
Primary Hazards Corrosive (C; R34), Acute Toxicity (Dermal/Inhalation)[3]Requires absolute barrier protection; standard latex is insufficient.
Incompatibilities Acids, isocyanates, oxidizers, heavy metals[4]Dictates strict waste segregation protocols.

Mandatory Personal Protective Equipment (PPE)

Because dermal absorption of piperidines can be sufficient to cause severe systemic toxicity[3], standard laboratory PPE is inadequate. The following self-validating PPE system is mandatory.

Table 2: PPE Specifications & Scientific Justification
PPE CategoryRequired SpecificationCausality & Self-Validation Protocol
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (Double-gloved). Never use Latex.Causality: Lipophilic amines rapidly permeate thin latex and low-density plastics. Validation: Inflation Test. Before donning, trap air inside the glove and roll the cuff. If it fails to hold pressure, discard immediately.
Eye/Face Protection Chemical splash goggles AND a full-face shield.Causality: Vapors and micro-splashes cause irreversible corneal saponification[4]. Validation: Ensure goggles form a complete, gapless seal against the face.
Body Protection Chemical-resistant lab coat or Tyvek apron over full-length pants and closed-toe shoes.Causality: Prevents capillary action of spilled liquids through woven fabrics to the skin. Validation: Ensure coat is fully buttoned to the collar.
Respiratory Chemical Fume Hood (Minimum face velocity: 100 fpm).Causality: Piperidines evolve toxic vapor concentrations at room temperature[4]. Validation: Tissue Test. Tape a small piece of tissue to the sash bottom; it must pull steadily inward.

Operational Workflow & Handling Protocol

Implement the following step-by-step methodology to minimize chemical exposures, a core principle of advanced chemical hygiene[5].

Step 1: Environmental Validation

  • Verify the fume hood is operational and clear of unnecessary clutter to ensure unobstructed laminar airflow.

  • Ensure the emergency eyewash and safety shower are within a 10-second travel distance and have been tested within the last week[5].

Step 2: Equipment Preparation

  • Utilize only clean, dry, non-sparking glassware.

  • Prepare secondary containment (e.g., a polyethylene spill tray) inside the fume hood to catch any volumetric transfers.

Step 3: Dispensing

  • Keep the chemical container closed until the exact moment of transfer.

  • Dispense using a chemically resistant positive-displacement pipette or a glass syringe. Avoid pouring directly from the bottle to prevent lip drips.

Step 4: Post-Handling Decontamination

  • Immediately cap the stock bottle.

  • Rinse all transfer equipment with an appropriate compatible solvent (e.g., ethanol or methanol) inside the fume hood before moving it to the general washing area.

Spill Response & Disposal Plan

In the event of a spill, piperidine derivatives pose an immediate inhalation and contact hazard[4].

Emergency Spill Protocol
  • Evacuate & Isolate: Immediately alert personnel, evacuate the immediate area, and ensure fume hood sashes are pulled down to maximize exhaust velocity[5].

  • Don Emergency PPE: Responders must wear heavy butyl gloves, face shields, and if the spill is outside a hood, a supplied-air respirator[4].

  • Containment (No Organics): Absorb the spill with dry sand, earth, or a specialized inert absorbent (e.g., vermiculite)[4]. Crucial Causality: Never use sawdust or organic absorbents, as the amine can trigger an exothermic reaction leading to combustion.

  • Collection: Use non-sparking tools to scoop the absorbed material into a highly durable, sealable polyethylene hazardous waste container[4].

Waste Disposal Plan
  • Segregation is Critical: 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine waste must never be mixed with acidic waste streams (e.g., HCl, sulfuric acid) or oxidizers. Mixing will cause a violent exothermic neutralization reaction, potentially boiling the solvent and rupturing the waste carboy[4].

  • Label the container explicitly as "Toxic/Corrosive Amine Waste" and dispose of it via your institution's regulated hazardous waste management system.

Workflow Visualization

G A Pre-Operation: Verify Fume Hood (>100 fpm) & PPE B Dispensing: 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine A->B C Spill Occurs? B->C D Emergency Response: Evacuate & Ventilate C->D Yes E Proceed with Synthesis: (e.g., 5-HT Antagonist Prep) C->E No F Containment: Absorb with Inert Sand/Vermiculite D->F G Waste Disposal: Segregate from Acids & Oxidizers E->G Post-Reaction Waste F->G

Fig 1: Operational workflow and emergency spill response for handling lipophilic piperidine amines.

References

  • NextSDS. "3-[(1-isopropylpiperidin-4-yl)oxy]propan-1-amine CAS 1171385-26-4". Available at:[Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". Available at: [Link]

  • Industrial Chemicals (Australia). "Piperidine: Human health tier II assessment". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.